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  • Product: (R)-pentan-2-amine hydrochloride
  • CAS: 101689-05-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (R)-Pentan-2-amine Hydrochloride: A Technical Guide for Analytical Validation

Executive Summary (R)-Pentan-2-amine hydrochloride is a critical chiral aliphatic amine used as a building block in the synthesis of active pharmaceutical ingredients (APIs). Because the stereocenter at the C2 position d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Pentan-2-amine hydrochloride is a critical chiral aliphatic amine used as a building block in the synthesis of active pharmaceutical ingredients (APIs). Because the stereocenter at the C2 position dictates the pharmacological efficacy and safety of downstream products, rigorous analytical characterization is non-negotiable. This whitepaper details the definitive spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to validate the structural connectivity, functional group integrity, and enantiomeric purity of this compound.

Analytical Workflow & Logic

The characterization of an aliphatic amine hydrochloride requires a multi-orthogonal approach. The protonated amine (-NH₃⁺) significantly alters the electronic environment compared to its free-base counterpart, shifting NMR resonances downfield and altering IR vibrational modes[1].

AnalyticalWorkflow A Sample: (R)-Pentan-2-amine HCl B NMR Spectroscopy (1H, 13C, Chiral Shift) A->B C Mass Spectrometry (ESI-MS, EI-MS) A->C D IR Spectroscopy (ATR-FTIR) A->D B1 Structural & Enantiomeric Purity B->B1 C1 Molecular Weight & Fragmentation C->C1 D1 Functional Group Confirmation D->D1

Fig 1: Orthogonal analytical workflow for the characterization of (R)-pentan-2-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most granular data regarding the carbon framework and proton environments.

Causality of Chemical Shifts: In the ¹H NMR spectrum, the methine proton at C2 is highly deshielded due to the strong inductive effect (-I effect) of the adjacent positively charged nitrogen, shifting it downfield to ~3.25 ppm. In contrast, the terminal methyl group (C5) remains relatively unaffected by this electronegativity, resonating at a standard aliphatic ~0.90 ppm.

Quantitative NMR Data

Table 1: ¹H NMR Data (400 MHz, D₂O)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C50.90Triplet (t)3HTerminal -CH₃
C11.25Doublet (d)3H-CH₃ adjacent to chiral center
C41.35Multiplet (m)2HAliphatic -CH₂-
C31.55Multiplet (m)2HAliphatic -CH₂-
C23.25Multiplet (m)1HChiral methine -CH-
N~8.00Broad Singlet (br s)3H-NH₃⁺ (Visible in DMSO-d₆, exchanges in D₂O)

Table 2: ¹³C NMR Data (100 MHz, D₂O)

PositionChemical Shift (δ, ppm)Assignment
C513.5Terminal -CH₃
C118.2-CH₃ adjacent to chiral center
C419.1Aliphatic -CH₂-
C336.4Aliphatic -CH₂-
C247.8Chiral methine -CH-

Enantiomeric Excess (ee) Determination: Standard ¹H NMR cannot differentiate enantiomers. To validate the (R)-configuration's purity, a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is introduced. As detailed in established chiral resolution methodologies[2], the CSA forms transient diastereomeric complexes with the amine. This causes the C1 doublet to split into two distinct signals if the (S)-enantiomer is present, allowing for precise integration and ee% calculation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and structural connectivity of the molecule. The exact mass of the free base is 87.1048 Da[3].

Electrospray Ionization (ESI-MS): Operating in positive ion mode, ESI is a soft ionization technique. It yields the protonated free base [M+H]⁺ at m/z 88.1. The chloride counterion is not detected in positive mode.

Electron Impact (EI-MS): Operating at 70 eV, EI is a hard ionization technique that forces the volatilized free base (m/z 87) to undergo predictable fragmentation. The dominant pathway is α-cleavage . The radical cation cleaves the C2-C3 bond, expelling a propyl radical (43 Da). This cleavage is entropically favored and yields a resonance-stabilized iminium cation [CH₃-CH=NH₂]⁺ at m/z 44, which registers as the base peak (100% relative abundance).

MS_Fragmentation M Molecular Ion [M]⁺• m/z 87 (Radical Cation) F1 α-Cleavage Loss of Propyl Radical (-43 Da) M->F1 B Base Peak m/z 44 [CH3-CH=NH2]⁺ F1->B

Fig 2: EI-MS α-cleavage fragmentation pathway yielding the m/z 44 base peak.

Table 3: MS Fragmentation Data

Techniquem/zRelative AbundanceIon Assignment
ESI (+)88.1100%[M+H]⁺ (Protonated free base)
EI (70 eV)87.1< 5%[M]⁺• (Molecular ion of free base)
EI (70 eV)72.1~10%[M - CH₃]⁺ (Loss of methyl radical)
EI (70 eV)44.1100%[CH₃-CH=NH₂]⁺ (Base peak, α-cleavage)

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional groups, specifically confirming the presence of the primary amine hydrochloride salt form.

Causality of Vibrational Modes: The protonation of the primary amine creates a tetrahedral -NH₃⁺ center. This results in a broad, intense absorption band between 3000 and 2800 cm⁻¹, which characteristically overlaps with the aliphatic C-H stretching vibrations.

Table 4: Key ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2950 - 2800Strong, BroadN-H stretch (-NH₃⁺) overlapping with C-H stretch
~1600 & 1500MediumAsymmetric and symmetric N-H bending (-NH₃⁺)
~1380MediumC-H bending (methyl groups)
~1080Weak-MediumC-N stretching

Experimental Protocols

To ensure self-validating and reproducible results, analytical chemists must adhere to the following step-by-step methodologies.

Protocol A: Preparation for NMR and ee% Determination
  • Sample Dissolution : Dissolve 10 mg of (R)-pentan-2-amine HCl in 0.6 mL of Deuterium Oxide (D₂O) for standard structural confirmation. Transfer to a standard 5 mm NMR tube.

  • Acquisition : Acquire ¹H (16 scans) and ¹³C (256 scans) spectra at 298 K. Self-Validation: Ensure the solvent residual peak for D₂O is accurately referenced to 4.79 ppm.

  • Chiral Resolution Prep : To determine ee%, the free base must be liberated. Add 1.0 equivalent of NaOD to the NMR tube and extract the free amine into CDCl₃.

  • CSA Addition : Add 2.0 equivalents of (R)-(-)-BINOL to the CDCl₃ solution and shake vigorously to ensure complexation.

  • ee% Calculation : Acquire a ¹H NMR spectrum. Integrate the separated C1 methyl doublets corresponding to the (R) and (S) diastereomeric complexes to calculate the enantiomeric ratio.

Protocol B: ATR-FTIR Analysis
  • Background Scan : Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

  • Sample Application : Place ~2 mg of the solid hydrochloride salt directly onto the crystal. Apply the pressure anvil until the torque mechanism clicks, ensuring uniform contact.

  • Acquisition : Collect the sample spectrum (32 scans). Self-Validation: Ensure the broad -NH₃⁺ band at ~2900 cm⁻¹ does not saturate the detector (maximum absorbance should remain < 1.0).

Protocol C: MS Analysis (ESI and EI)
  • ESI-MS Prep : Dissolve 1 mg of the sample in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Inject via direct infusion at a flow rate of 10 µL/min.

  • EI-MS Prep : Introduce the solid sample via a direct insertion probe (DIP) into the MS source. Heat the probe gradually from 50°C to 250°C to volatilize the free base.

  • Ionization : Apply 70 eV electron energy. Scan from m/z 30 to 150 to capture the molecular ion and all low-mass fragments.

References

  • National Center for Biotechnology Information. "Pentan-2-amine hydrochloride | C5H14ClN | CID 12596144" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "2-Pentanamine | C5H13N | CID 12246" PubChem. Available at:[Link]

Sources

Exploratory

(R)-pentan-2-amine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to (R)-Pentan-2-amine Hydrochloride Authored by: A Senior Application Scientist Introduction (R)-pentan-2-amine hydrochloride is a chiral amine salt that has emerged as a pivotal building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-Pentan-2-amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

(R)-pentan-2-amine hydrochloride is a chiral amine salt that has emerged as a pivotal building block in modern organic synthesis. Its significance is primarily rooted in its defined stereochemistry, which is a critical design element in the development of pharmaceuticals and agrochemicals.[1] As the demand for enantiomerically pure compounds continues to grow across the chemical industry, understanding the properties, synthesis, and applications of versatile intermediates like (R)-pentan-2-amine hydrochloride is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview, synthesizing core chemical data with practical, field-proven insights into its synthesis and application.

Core Physicochemical and Safety Data

Accurate characterization is the foundation of all subsequent experimental work. The fundamental properties of (R)-pentan-2-amine hydrochloride are summarized below. Minor variations in reported molecular weight are common and depend on the isotopic abundances used in the calculation.

PropertyValueSource(s)
CAS Number 101689-05-8[1][2][3]
Molecular Formula C₅H₁₄ClN[1][2]
Molecular Weight 123.62 g/mol [1][2][3][4]
Synonyms (R)-2-aminopentane hydrochloride
Physical Form Solid
Typical Purity ≥97%[3]
InChI Key AMIBHXGATODRDN-NUBCRITNSA-N[1]
Storage Conditions Inert atmosphere, 2-8°C

Safety Profile: (R)-Pentan-2-amine hydrochloride is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis Methodologies

The synthesis of enantiopure amines is a cornerstone of modern medicinal chemistry. The efficacy of (R)-pentan-2-amine hydrochloride as a chiral building block is entirely dependent on its enantiomeric purity. Two prevalent strategies for its synthesis are detailed below, highlighting the chemical logic underpinning these approaches.

Transition Metal-Catalyzed Asymmetric Hydrogenation

This method represents a highly efficient and atom-economical approach to establishing the desired stereocenter. The core principle involves the hydrogenation of a prochiral imine substrate using a chiral transition metal catalyst. The catalyst creates a chiral environment, directing the hydrogen addition to one face of the imine, thereby favoring the formation of the (R)-enantiomer.

Causality of Experimental Choices:

  • Substrate: An N-substituted imine of pentan-2-one is used as the starting material. The choice of the N-substituent (e.g., a benzyl group) is critical as it can influence both the reactivity and the enantioselectivity of the hydrogenation process.[1]

  • Catalyst: A chiral catalyst, typically based on rhodium or iridium complexed with a chiral phosphine ligand (e.g., BINAP), is employed. The ligand's specific geometry is what dictates the facial selectivity of the hydrogenation.

  • Reaction Conditions: The reaction is conducted under a hydrogen atmosphere. The pressure and temperature are optimized to ensure complete conversion while minimizing potential side reactions or catalyst degradation.

G cluster_0 Asymmetric Hydrogenation Workflow Pentan-2-one_Imine Pentan-2-one Imine (Prochiral Substrate) Reaction Asymmetric Hydrogenation Pentan-2-one_Imine->Reaction H2 H₂ Gas H2->Reaction Catalyst Chiral Transition Metal Catalyst Catalyst->Reaction Product_amine (R)-Pentan-2-amine Reaction->Product_amine High e.e. HCl_add HCl Addition Product_amine->HCl_add Final_Product (R)-Pentan-2-amine Hydrochloride HCl_add->Final_Product

Caption: Workflow for asymmetric hydrogenation synthesis.

Protocol: Asymmetric Hydrogenation of N-Benzyl-pentan-2-imine

This protocol is a self-validating system; the enantiomeric excess (e.e.) of the final product, measured by chiral HPLC, directly confirms the efficacy of the chiral catalyst and the optimized conditions.

  • Imine Formation:

    • In a round-bottom flask, dissolve pentan-2-one (1.0 eq) and benzylamine (1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove water azeotropically, driving the reaction to completion.

    • Rationale: Removal of water is crucial to prevent the reverse reaction (hydrolysis of the imine).

    • Remove the solvent under reduced pressure to yield the crude N-benzyl-pentan-2-imine.

  • Asymmetric Hydrogenation:

    • In an inert atmosphere glovebox, charge a pressure reactor with the crude imine and degassed methanol.

    • Add the chiral catalyst (e.g., [Rh(COD)(R,R-Me-BPE)]BF₄, 0.01 mol%).

    • Rationale: Strict exclusion of oxygen is necessary to prevent oxidation and deactivation of the phosphine ligand and the rhodium center.

    • Seal the reactor, remove it from the glovebox, and pressurize with H₂ gas (5-10 bar).

    • Stir the reaction at 30-40°C for 12-24 hours. Monitor conversion by GC-MS.

  • Deprotection and Salt Formation:

    • Once the reaction is complete, vent the reactor and purge with nitrogen.

    • Transfer the reaction mixture to a flask suitable for hydrogenation. Add Pd/C (10 wt%) catalyst.

    • Rationale: The palladium catalyst is used for the hydrogenolysis of the N-benzyl group, a standard deprotection strategy.

    • Pressurize the flask with H₂ (1-3 bar) and stir until the benzyl group is cleaved.

    • Filter the mixture through Celite to remove the Pd/C catalyst.

    • Cool the filtrate to 0°C and slowly add a solution of HCl in diethyl ether until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-pentan-2-amine hydrochloride.

Stereospecific Nucleophilic Substitution

This classical approach relies on a chiral precursor that already contains the required stereocenter. The synthesis proceeds through a stereospecific nucleophilic substitution reaction, typically an Sₙ2 reaction, which predictably inverts the stereochemistry at the chiral center.

Causality of Experimental Choices:

  • Chiral Precursor: A readily available chiral alcohol, such as (S)-pentan-2-ol, serves as the starting material. Its (S)-configuration is essential to yield the (R)-product after the inversion of stereochemistry.

  • Leaving Group Activation: The hydroxyl group of the alcohol is a poor leaving group. It must first be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively.[1] This activation step is critical for the subsequent substitution to occur efficiently.

  • Nucleophile: An azide source, such as sodium azide, is used as the nucleophile. The azide ion displaces the tosylate/mesylate group via an Sₙ2 mechanism, inverting the stereocenter.

  • Reduction: The resulting alkyl azide is then reduced to the primary amine. Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G cluster_1 Nucleophilic Substitution Workflow S_Alcohol (S)-Pentan-2-ol Activation Activation (e.g., TsCl, Pyridine) S_Alcohol->Activation Tosylate (S)-Pentan-2-yl Tosylate Activation->Tosylate SN2 Sₙ2 Substitution (NaN₃) Tosylate->SN2 Inversion of Stereocenter Azide (R)-2-Azidopentane SN2->Azide Reduction Reduction (e.g., H₂, Pd/C) Azide->Reduction Amine (R)-Pentan-2-amine Reduction->Amine HCl_add HCl Addition Amine->HCl_add Final_Product (R)-Pentan-2-amine Hydrochloride HCl_add->Final_Product

Caption: Workflow for stereospecific substitution synthesis.

Applications in Drug Development

The strategic importance of (R)-pentan-2-amine hydrochloride lies in its function as a chiral intermediate.[1] Its defined three-dimensional structure is transferred to a larger, more complex target molecule, ensuring the final product has the correct stereochemistry required for its biological activity.

  • Asymmetric Reductive Amination: The free base form, (R)-pentan-2-amine, can be used as a chiral auxiliary or as a nucleophile in the reductive amination of ketones, a key process for creating other valuable chiral amines.[1]

  • Scaffold for Complex Molecules: It provides a ready-made (R)-configured stereocenter to which further chemical complexity can be added. This is fundamental in drug design, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

  • Molecular Docking Studies: In computational chemistry, the structure of (R)-pentan-2-amine can be used in docking studies to predict how it or its derivatives will interact with the active site of a target enzyme or receptor, guiding the design of more potent and selective drug candidates.[1]

G Chiral_Pool (R)-Pentan-2-amine HCl (Chiral Building Block) Reaction_1 Reaction A (e.g., Acylation) Chiral_Pool->Reaction_1 Reaction_2 Reaction B (e.g., Alkylation) Chiral_Pool->Reaction_2 Intermediate_A Chiral Intermediate A Reaction_1->Intermediate_A Intermediate_B Chiral Intermediate B Reaction_2->Intermediate_B API Final Active Pharmaceutical Ingredient (API) with defined stereocenter Intermediate_A->API Intermediate_B->API

Sources

Foundational

(R)-Pentan-2-Amine Hydrochloride: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Asymmetric Synthesis

Abstract: The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by the often-disparate pharmacological and toxicological profiles of stereoisomers. Chiral amines, in parti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by the often-disparate pharmacological and toxicological profiles of stereoisomers. Chiral amines, in particular, are prevalent structural motifs in over 80% of all drugs and drug candidates.[1] This technical guide provides an in-depth examination of (R)-pentan-2-amine hydrochloride (CAS: 101689-05-8), a versatile and strategically important chiral building block.[2] We will explore its synthesis through both asymmetric methods and classical resolution, detail its application as a chiral auxiliary and synthetic intermediate, and present validated protocols for the analytical control of its enantioperic purity. This document is intended for researchers, chemists, and drug development professionals engaged in the field of asymmetric synthesis and medicinal chemistry.

The Strategic Importance of Chiral Building Blocks

The global market for amines is projected to grow significantly, largely fueled by high demand from the pharmaceutical sector where they are fundamental to the synthesis of a vast array of medications.[2] Within this class, enantiomerically pure amines are of paramount importance. The specific three-dimensional arrangement of a molecule is crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral.[2] Consequently, regulatory bodies and pharmaceutical manufacturers increasingly favor the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.[3]

(R)-pentan-2-amine hydrochloride serves as a readily available source of a specific stereocenter—the (R)-configured carbon atom bonded to the amine group.[2] This defined stereochemistry is leveraged by synthetic chemists to construct larger, more complex molecules with a predetermined three-dimensional architecture, a critical requirement for modern drug design.[4]

Table 1: Physicochemical Properties of (R)-Pentan-2-Amine & its Hydrochloride Salt
PropertyValueSource
(R)-Pentan-2-Amine
CAS Number33985-20-5[5]
Molecular FormulaC₅H₁₃N[5]
Molecular Weight87.16 g/mol [5]
Boiling Point92.7 ± 8.0 °C (Predicted)[5]
Density0.757 ± 0.06 g/cm³ (Predicted)[5]
pKa11.04 ± 0.35 (Predicted)[5][6]
(R)-Pentan-2-Amine Hydrochloride
CAS Number101689-05-8[7]
Molecular FormulaC₅H₁₄ClN[2]
Molecular Weight123.63 g/mol [8]
PurityTypically ≥97%[7]

Synthesis and Chiral Resolution: Securing Enantiopurity

The generation of enantiomerically pure (R)-pentan-2-amine can be approached from two distinct strategic directions: direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture. The choice is often dictated by factors of scale, cost, and available technology.

Diagram 1: Strategic Approaches to Enantiopure (R)-Pentan-2-Amine

cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution Start Pentan-2-one (Prochiral Ketone) Racemic Racemic (R/S)-Pentan-2-amine Start->Racemic Reductive Amination (Achiral) Asym_Hydro Asymmetric Reductive Amination Start->Asym_Hydro Chiral Catalyst H₂ Bio_Trans Biocatalysis (Transaminase) Start->Bio_Trans (R)-Transaminase Amine Donor Salt Diastereomeric Salt Formation Racemic->Salt + Chiral Acid (e.g., Tartaric Acid) Product (R)-Pentan-2-amine (Enantiopure) Asym_Hydro->Product Bio_Trans->Product Cryst Fractional Crystallization Salt->Cryst Liberate Liberation of Free Amine Cryst->Liberate Isolate Desired Diastereomer Liberate->Product Base Treatment

Caption: Key synthetic strategies to produce enantiopure (R)-pentan-2-amine.

Asymmetric Synthesis Routes

Direct asymmetric synthesis is often the more elegant and efficient approach, theoretically capable of converting 100% of the starting material into the desired enantiomer.[9]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful method involves the preparation of an N-substituted imine from pentan-2-one, which is then hydrogenated in the presence of a chiral transition metal catalyst (e.g., based on Rhodium or Iridium). The chiral ligand environment of the catalyst directs the hydrogen addition to one face of the imine, preferentially forming the (R)-amine.[2] The choice of the N-substituent on the imine is critical, as it can significantly influence both reactivity and enantioselectivity.[2]

  • Biocatalytic Asymmetric Synthesis: The use of enzymes, particularly transaminases (TAs), has become a prominent green chemistry approach for producing chiral amines.[9] An (R)-selective transaminase can catalyze the conversion of pentan-2-one to (R)-pentan-2-amine using an inexpensive amine donor like isopropylamine.[9] A key advantage is the high enantioselectivity often observed (>99% ee).[9] However, since many wild-type transaminases exhibit a preference for producing the (S)-enantiomer, protein engineering is often crucial to reverse or enhance the selectivity to obtain the desired (R)-product.[2]

Chiral Resolution of Racemic 2-Pentanamine

Classical resolution remains a robust and widely practiced method for obtaining enantiopure amines on both laboratory and industrial scales.[10] The principle relies on the reaction of a racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation.[10][11]

This protocol is a generalized procedure adapted from established methods for resolving primary amines using L-(+)-tartaric acid.[11]

  • Salt Formation:

    • Dissolve one equivalent of racemic 2-pentanamine in a suitable solvent such as methanol or ethanol. The choice of solvent is critical and often requires empirical optimization to maximize the solubility difference between the diastereomeric salts.[10]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent, applying gentle heat if necessary to achieve full dissolution.

    • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate of the diastereomeric salts should form.

  • Fractional Crystallization:

    • Heat the mixture to redissolve the precipitate completely.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt—ideally the (R)-2-pentanammonium L-tartrate—will crystallize out preferentially.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. The efficiency of this step dictates the final enantiomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water.

    • Add a strong base, such as a 50% sodium hydroxide solution, to deprotonate the ammonium salt and liberate the free (R)-pentan-2-amine.[11] The amine will often separate as an organic layer.

    • Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • Purification and Hydrochloride Salt Formation:

    • The resulting free amine can be purified by distillation.[11]

    • To prepare the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.

    • Collect the (R)-pentan-2-amine hydrochloride salt by filtration.

  • Validation:

    • The enantiomeric purity of the final product must be confirmed using the analytical methods detailed in Section 4.0.

Diagram 2: Experimental Workflow for Chiral Resolution

cluster_workflow Chiral Resolution Workflow Racemic 1. Racemic (R/S)-Amine + L-(+)-Tartaric Acid in Methanol Salt 2. Diastereomeric Salts (R-Amine-L-Tartrate) (S-Amine-L-Tartrate) Racemic->Salt Heat 3. Heat to Dissolve Salt->Heat Cool 4. Slow Cooling & Crystallization Heat->Cool Filter 5. Filtration Cool->Filter Crystals Solid: Enriched (R)-Amine-L-Tartrate Crystals Filter->Crystals Filtrate Liquid: Filtrate Enriched in (S)-Amine-L-Tartrate Filter->Filtrate Liberate 6. Dissolve in H₂O + Add NaOH Crystals->Liberate Extract 7. Extract with Ether Liberate->Extract Final 8. Purify & Isolate (R)-Pentan-2-Amine Extract->Final Aux (R)-Pentan-2-Amine (Chiral Auxiliary) Intermediate Diastereomeric Intermediate (Chirality from Amine Controls Reaction Face) Aux->Intermediate Substrate Prochiral Substrate (e.g., α,β-Unsaturated Ester) Substrate->Intermediate Reaction Diastereoselective Reaction (e.g., Michael Addition) Intermediate->Reaction Cleavage Cleavage & Removal of Auxiliary Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Aux Recovered Cleavage->Product New Stereocenter Formed

Caption: Conceptual flow of using (R)-pentan-2-amine as a chiral auxiliary.

Use as a Nucleophilic Building Block

The primary amine group of (R)-pentan-2-amine is a potent nucleophile, capable of participating in a wide range of bond-forming reactions. T[2]his reactivity is fundamental to its role as a building block where its entire chiral structure is incorporated into the final target molecule.

  • Amide Bond Formation: It readily reacts with activated carboxylic acids (e.g., acyl chlorides, or in the presence of coupling reagents) to form chiral amides. This is a common strategy in medicinal chemistry to build complex molecules and explore structure-activity relationships, as demonstrated in the synthesis of derivatives of NSAIDs like dexketoprofen. *[12] Nucleophilic Substitution: The amine can displace leaving groups from electrophilic carbons to form new C-N bonds, extending carbon chains or attaching the chiral fragment to other scaffolds. *[2] Synthesis of Chiral Ligands: The amine functionality can be derivatized to create more complex structures, such as phosphoramidites or other ligands used in asymmetric catalysis, thereby propagating the initial chirality into a catalytic system.

[11]---

Analytical Control: Validation of Enantiomeric Purity

The successful application of (R)-pentan-2-amine hydrochloride hinges on the accurate determination of its enantiomeric purity, or enantiomeric excess (ee).

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

[6]1. Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is highly effective for separating chiral amines. 2[6]. Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of hexane and an alcohol modifier like 2-propanol (e.g., 95:5 v/v). T[6][13]o improve peak shape and resolution for basic amines, it is often necessary to add small amounts of an acidic or basic additive to the mobile phase. 3. Sample Preparation: Prepare a dilute solution of the (R)-pentan-2-amine sample (as the free base) in the mobile phase. 4. Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, resulting in different retention times. 5. Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

This method provides a convenient alternative to chiral HPLC for determining enantiomeric excess.

  • Sample Preparation: In an NMR tube, dissolve a known amount of the chiral amine sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar excess of a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL). T[11]he CSA forms transient, diastereomeric complexes with the (R) and (S) enantiomers of the amine.

  • NMR Analysis: These diastereomeric complexes are non-equivalent in the NMR spectrometer's magnetic field. Consequently, protons close to the chiral center of the amine will exhibit distinct, separated signals for each enantiomer in the ¹H NMR spectrum. 4[11]. Quantification: The enantiomeric excess is determined by integrating the corresponding signals for the (R) and (S) enantiomers.

Conclusion and Future Outlook

(R)-Pentan-2-amine hydrochloride is a foundational chiral building block whose value is derived from its stereochemical purity and the versatile reactivity of its primary amine group. Its accessibility through both established resolution techniques and modern asymmetric synthesis methods ensures its continued relevance in academic and industrial settings. As the pharmaceutical industry continues to prioritize the development of enantiomerically pure active ingredients, the demand for reliable and cost-effective chiral building blocks like (R)-pentan-2-amine will only intensify. Future research will likely focus on developing more efficient and selective biocatalytic routes for its synthesis and expanding its application in the construction of novel chiral ligands and complex bioactive molecules.

References

  • Benchchem. (n.d.). (R)-pentan-2-amine hydrochloride | 101689-05-8.
  • Benchchem. (n.d.). Comparing the efficacy of different chiral resolving agents for 2-Pentanamine.
  • Benchchem. (n.d.). A Comparative Review of 2-Pentanamine Isomers in Chiral Synthesis.
  • Smolecule. (2023, August 19). Buy 2-Pentanamine, (2S)- | 54542-13-1.
  • Benchchem. (n.d.). An In-depth Technical Guide to (2S)-2-Pentanamine (CAS Number: 54542-13-1).
  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ACS Omega. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • CymitQuimica. (n.d.). CAS 63493-28-7: 2-Pentanamine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine.
  • Synthonix. (n.d.). (R)-Pentan-2-amine hydrochloride - [P16023].
  • Sigma-Aldrich. (n.d.). (R)-Pentan-2-amine hydrochloride.
  • ChemicalBook. (n.d.). (R)-pentan-2-amine | 33985-20-5.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Molecules. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • MDPI. (2025, June 27). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • Enamine. (n.d.). Chiral Building Blocks Selection.

Sources

Exploratory

Safety, Handling, and Disposal of (R)-Pentan-2-amine Hydrochloride

Technical Guidance for Research & Development Executive Summary (R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a high-value chiral building block used frequently in the asymmetric synthesis of pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development

Executive Summary

(R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a high-value chiral building block used frequently in the asymmetric synthesis of pharmaceutical intermediates and as a resolving agent.[1][2] While the hydrochloride salt form significantly mitigates the volatility and flammability hazards associated with its free base precursor ((R)-2-aminopentane), it introduces specific challenges regarding hygroscopicity, solid-state stability, and disposal.[1][2] This guide provides a technical framework for the safe lifecycle management of this compound, from receipt to neutralization and final disposal.

Physicochemical Profile & Chemical Identity[3][4][5]

The hydrochloride salt is preferred in storage due to its enhanced stability compared to the free amine. However, researchers must be acutely aware that in solution at pH > 8, the species reverts to the volatile, corrosive, and flammable free base.

PropertyDataTechnical Note
Chemical Name (R)-Pentan-2-amine hydrochlorideSynonyms: (R)-2-Aminopentane HCl
CAS Number 101689-05-8Distinct from racemic (63493-28-7) or (S)-isomer
Molecular Formula C₅H₁₃N[1][2][3][4][5] · HClMW: 123.62 g/mol
Physical State White to off-white crystalline solidHighly hygroscopic
Solubility High: Water, Methanol, EthanolLow: Dichloromethane, Hexanes, TolueneCritical for extraction protocols
Chirality (R)-enantiomerSpecific Rotation

is negative (typically -10° to -15° in water)
Acidity (pKa) ~10.6 (for the conjugate acid)Buffer selection is critical for HPLC analysis

Hazard Identification & Safety Assessment

A critical safety distinction exists between the Salt (received material) and the Free Base (generated in situ).

Comparative Hazard Matrix
Hazard Domain(R)-Pentan-2-amine HCl (Salt) (R)-Pentan-2-amine (Free Base)
GHS Classification Warning Danger
Skin/Eye H315 (Irritant), H319 (Eye Irritant)H314 (Causes severe skin burns)
Inhalation H335 (Respiratory Irritant)H332 (Harmful), Vapors are corrosive
Flammability Non-flammable solidH225 (Highly Flammable Liquid)
Volatility NegligibleHigh (BP ~90-92°C)
Toxicology Insight

While the salt is often dismissed as "just an irritant," inhalation of the dust can cause severe respiratory distress due to hydrolysis in the mucous membranes, locally generating hydrochloric acid and the free amine.

Strategic Handling & Storage Protocols

Hygroscopicity Management

The primary threat to the reagent's quality is moisture, which leads to clumping and difficulty in precise massing.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Use tightly sealed glass or polypropylene containers with Parafilm® or electrical tape seals to prevent moisture ingress.[1][2]

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Prevention of Racemization

Primary amines with an


-chiral center are generally stable.[1][2] However, racemization can occur under specific conditions:
  • High Heat + Strong Base: Avoid heating the free base above 100°C in the presence of strong alkalis (e.g., KOH).

  • Radical Conditions: Oxidative conditions can lead to

    
    -proton abstraction.[1][2]
    
  • Protocol: Perform all neutralizations and extractions at ambient temperature or 0°C .

Technical Workflow: Usage & Disposal Architecture

The following diagram illustrates the decision logic for handling the material, specifically focusing on the transition between the stable salt and the hazardous free base.

G Receipt Receipt of (R)-Pentan-2-amine HCl (Solid, Hygroscopic) Storage Storage: 2-8°C, Inert Gas (Prevent Moisture) Receipt->Storage Usage Experimental Usage (Synthesis/Resolution) Storage->Usage Decision Is Waste Aqueous or Organic? Usage->Decision AqueousWaste Aqueous Waste Stream (Contains HCl Salt) Decision->AqueousWaste Aqueous OrganicWaste Organic Waste Stream (Contains Free Base) Decision->OrganicWaste Organic Neutralization Neutralization Protocol (Add NaOH to pH 11) AqueousWaste->Neutralization Mandatory Treatment Incineration High-Temp Incineration (Nitrogen-bearing waste) OrganicWaste->Incineration Final Disposal Extraction Extraction into DCM/EtOAc Neutralization->Extraction Liberate Amine Extraction->OrganicWaste Combine Organic Layers

Figure 1: Lifecycle management workflow highlighting the critical neutralization step for aqueous waste.[1][2]

Disposal Protocol: Neutralization & Segregation

Objective: Safely dispose of aqueous waste containing (R)-pentan-2-amine hydrochloride by converting it to the organic phase for incineration.[1][2]

Step-by-Step Methodology:

  • Segregation: Do not mix amine waste with oxidizing agents (e.g., nitric acid, peroxides) to prevent the formation of explosive N-oxides or nitro compounds.

  • Basification (The "Freeing" Step):

    • Place the aqueous waste in a fume hood.[6][7]

    • Slowly add 6M NaOH while stirring until pH > 12.

    • Observation: The solution may become cloudy or an oil layer may form as the salt converts to the water-insoluble free base (2-aminopentane).[1][2]

  • Extraction:

    • Add an equal volume of organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Stir/shake to extract the free amine into the organic layer.

  • Separation:

    • Organic Layer: Contains the hazardous amine. Label as "Flammable Organic Waste (Contains Amines)" and send for incineration.

    • Aqueous Layer: Now consists primarily of NaCl and NaOH. Check pH; neutralize with dilute HCl to pH 7 if required by local regulations before drain disposal (verify local EHS rules).

Emergency Response Protocols

Spills
  • Solid Spill (Salt):

    • Do not dry sweep (dust generation).

    • Cover with wet paper towels to dissolve/dampen, then wipe up.

    • Clean surface with water, then ethanol.

  • Liquid Spill (Free Base solution):

    • Evacuate: Vapors are corrosive.[1][2]

    • PPE: Butyl rubber gloves are superior to nitrile for prolonged contact with aliphatic amines.[1][2]

    • Absorb: Use vermiculite or sand.[1][2] Do not use sawdust (fire hazard with amines).

First Aid
  • Eye Contact: Immediate irrigation for 15 minutes.[1][2][7] The salt is acidic; the free base is caustic. Both require rapid dilution.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol immediately, as it may increase dermal absorption.

References

  • PubChem. (2025).[1][4] 2-Aminoindan hydrochloride (Analogous amine salt safety data). National Library of Medicine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Guidelines for the Safe Handling and Disposal of Chemicals. [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Characterization of (R)-Pentan-2-amine Hydrochloride

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (R)-pentan-2-amine hydrochloride (CAS: 101689-05-8).[1] It is designed for researchers requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (R)-pentan-2-amine hydrochloride (CAS: 101689-05-8).[1] It is designed for researchers requiring rigorous protocols for solvent selection, recrystallization, and process optimization.

[1]

Executive Summary & Chemical Identity

(R)-Pentan-2-amine hydrochloride is a chiral alkylammonium salt critical in asymmetric synthesis and the resolution of chiral acids.[1] Its solubility behavior is governed by the competition between the ionic lattice energy of the chloride salt and the solvation capability of the solvent system.

  • IUPAC Name: (2R)-pentan-2-amine hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 123.62 g/mol [2][3]

  • Key Property: Amphiphilic nature—possessing a polar ionic head group (

    
    ) and a lipophilic pentyl tail.[1]
    

Solubility Profile: Theoretical & Empirical Matrix

The solubility of alkylamine hydrochlorides follows a predictable thermodynamic trend based on solvent polarity (


) and hydrogen bond donor/acceptor (HBD/HBA) capabilities. The following matrix categorizes solvents by their interaction with the (R)-pentan-2-amine HCl lattice.
Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole interactions and H-bonding overcome lattice energy.[1] Primary choice for dissolution.[1]
Polar Aprotic DMSO, DMF, DMAcModerate to High High dielectric constants stabilize the cation (

), though lack of H-bond donation may limit anion solvation compared to water.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate "Soft" polarity allows for solubilization, often used in biphasic extraction or synthesis.
Ketones/Esters Acetone, Ethyl AcetateLow to Moderate Solubility is highly temperature-dependent.[1] Ideal candidates for cooling recrystallization .[1]
Non-Polar Hexane, Heptane, Diethyl EtherInsoluble Lack of dipole moment prevents disruption of the ionic lattice. Used as anti-solvents .
Solvation Mechanism Visualization

The dissolution process involves the disruption of the crystal lattice by solvent molecules. In protic solvents, the chloride anion is stabilized by H-bonding, while the ammonium cation interacts with the solvent's electron-rich domains.[1]

SolvationMechanism Solid Solid (R)-Pentan-2-amine HCl (Crystal Lattice) Energy Lattice Energy (+) (Endothermic Barrier) Solid->Energy Heat/Agitation Solution Solvated Ions (R-NH3+ ... Solv ... Cl-) Energy->Solution ΔG < 0 (Dissolution) Solvent Solvent Interaction (Ion-Dipole / H-Bond) Solvent->Energy Solvation Enthalpy (-) Solution->Solid Precipitation (Equilibrium)

Figure 1: Thermodynamic cycle of dissolution.[1] Solubility occurs when solvation enthalpy and entropy terms overcome the lattice energy.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise quantitative data (g/L or mole fraction) for your specific lot of (R)-pentan-2-amine HCl, follow this self-validating gravimetric protocol. This method eliminates errors from volumetric changes during dissolution.[1]

Materials Required
  • (R)-Pentan-2-amine HCl (dried to constant weight).[1]

  • Target Solvent (HPLC grade).[1]

  • Jacketed glass vessel with temperature control (

    
    ).
    
  • Syringe filters (0.45 µm PTFE for organics, Nylon for aqueous).

Step-by-Step Workflow
  • Saturation: Add excess solid salt to 10 mL of solvent in the jacketed vessel at the target temperature (

    
    ).
    
  • Equilibration: Stir at 400 RPM for 24 hours. Validation: Ensure solid phase remains visible throughout.[1]

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw 2 mL of supernatant using a pre-warmed syringe.

  • Filtration: Attach a 0.45 µm filter and dispense the filtrate immediately into a pre-weighed weighing boat (

    
    ).
    
  • Quantification:

    • Weigh the boat + wet solution (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C, <50 mbar) until constant weight is achieved.

    • Weigh the boat + dry solid (

      
      ).
      
  • Calculation:

    
    [1]
    

Thermodynamic Modeling & Analysis

For process scale-up, single-point data is insufficient.[1] You must model solubility as a function of temperature.[1][4] The Modified Apelblat Equation is the industry standard for correlating solubility data of amine salts.

The Model


  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from regression.
    
Interpretation
  • Parameter B: Reflects the enthalpy of solution. A negative

    
     value typically indicates an endothermic process (solubility increases with T), which is standard for alkylamine hydrochlorides.
    
  • Van't Hoff Plot: Plotting

    
     vs 
    
    
    
    should yield a linear relationship if the heat capacity change is negligible (where
    
    
    ). Deviations suggest significant changes in solvent structuring or specific solvation (e.g., in water/ethanol mixtures).

Application: Purification via Recrystallization[1][5][6]

The primary utility of solubility data is designing purification steps to enhance enantiomeric excess (


).
Recommended Solvent System: Methanol / Diethyl Ether

This "Solvent/Anti-solvent" method leverages the high solubility of the salt in methanol and its near-zero solubility in ether.[1]

Recrystallization Workflow

Recrystallization Crude Crude (R)-Pentan-2-amine HCl (Low ee% or Impure) Dissolve Dissolve in Min. Vol. Hot Methanol (50-60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Diethyl Ether Dropwise (Until Turbidity Persists) Filter->Antisolvent Cool Cool to 0-4°C (Slow Ramp: 5°C/hour) Antisolvent->Cool Isolate Vacuum Filtration & Wash (Cold Ether) Cool->Isolate

Figure 2: Optimal recrystallization pathway for chiral amine salts.[1] Slow cooling is critical for high enantiomeric purity.

Protocol Notes:

  • Seed Crystals: If available, add a seed crystal of pure (R)-salt after the anti-solvent addition to promote the crystallization of the desired enantiomer over the racemate.

  • Alternative System: For larger scales where ether is hazardous, use Isopropanol (IPA) . Dissolve at reflux (~82°C) and cool to room temperature. The solubility differential in IPA is often sufficient for high recovery.

References

  • BenchChem. (2025).[1][5] Navigating the Solution Landscape: A Technical Guide to the Solubility of (2S)-2-Pentanamine in Common Organic Solvents. Link

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents. Link

  • ResearchGate. (2024).[1] Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides. Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pentan-2-amine hydrochloride. Link

  • Key Organics. (2026). (2S)-pentan-2-amine hydrochloride Product Specifications. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Application of (R)-Pentan-2-amine Hydrochloride as a Chiral Auxiliary

Executive Summary (R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) serves as a robust chiral tool in organic synthesis. Unlike complex auxiliaries (e.g., Evans oxazolidinones) that require multi-step installation and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) serves as a robust chiral tool in organic synthesis. Unlike complex auxiliaries (e.g., Evans oxazolidinones) that require multi-step installation and cleavage, this simple chiral amine functions effectively in three distinct modes:

  • Chiral Resolution Agent: For the optical resolution of racemic carboxylic acids via diastereomeric salt crystallization.[1][2]

  • Chiral Ligand Scaffold: As a precursor for sterically tunable Schiff base ligands (Salen/Salphen type) in asymmetric catalysis.

  • Chiral Building Block: For the introduction of the (R)-2-pentyl moiety into pharmaceutical intermediates via diastereoselective reductive amination.

This guide provides validated protocols for these applications, emphasizing the stability advantages of the hydrochloride salt over the volatile free base.

Chemical Profile & Handling

PropertyData
Chemical Name (R)-(-)-2-Aminopentane hydrochloride
CAS Number 101689-05-8 (HCl salt); 33985-20-5 (Free base)
Molecular Formula C₅H₁₃N[3] · HCl
Molecular Weight 123.62 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, ethanol, methanol; sparingly soluble in ether.
Chirality (R)-configuration; Levorotatory [α]₂₀/D (typically -10° to -14° in H₂O)

Handling Insight: The free base, (R)-pentan-2-amine, is a volatile liquid with a low flash point. The hydrochloride salt is preferred for storage and handling due to its non-volatile nature and resistance to oxidation. It must be neutralized in situ or immediately prior to use when the free amine is required.

Application I: Optical Resolution of Racemic Acids

Role: Chiral Resolving Agent Mechanism: Formation of diastereomeric salts with different solubility profiles.[1]

The most classical and scalable application of (R)-pentan-2-amine is the resolution of racemic carboxylic acids (e.g., mandelic acid derivatives, naproxen precursors). The (R)-amine forms two diastereomeric salts with a (±)-acid:

  • (R)-Amine[4][5] · (R)-Acid (Salt A)[6]

  • (R)-Amine[4][5] · (S)-Acid (Salt B)[2][6]

These salts possess distinct lattice energies, allowing separation via fractional crystallization.

Protocol 1: Resolution of (±)-Mandelic Acid Derivatives

Note: This protocol assumes the target is the (R)-acid, which typically forms the less soluble salt with (R)-pentan-2-amine in alcoholic solvents. Optimization of the solvent system is required for specific substrates.

Reagents:

  • Racemic Acid (10 mmol)

  • (R)-Pentan-2-amine HCl (10 mmol)

  • Sodium Hydroxide (10 mmol, as 1M solution) or KOH pellets

  • Solvent: Ethanol (95%) or Isopropanol

Step-by-Step Methodology:

  • Free Base Liberation:

    • Dissolve 1.24 g (10 mmol) of (R)-pentan-2-amine HCl in a minimum amount of water (approx. 2-3 mL).

    • Add 10 mL of 1M NaOH. Stir for 10 minutes.

    • Extract the liberated free amine with diethyl ether (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate carefully (do not apply high vacuum/heat due to volatility) or use the ethereal solution directly if concentration is known. Alternatively, perform in situ neutralization in the crystallization solvent if inorganic salts are insoluble.

  • Salt Formation:

    • Dissolve 10 mmol of the racemic acid in boiling ethanol (approx. 20-30 mL).

    • Add the (R)-pentan-2-amine (10 mmol) dropwise to the hot acid solution.

    • Observation: The solution should remain clear at boiling. If precipitation occurs immediately, add more hot ethanol.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4-6 hours. Rapid cooling promotes occlusion of the wrong diastereomer.

    • Once at room temperature, cool further to 0°C for 2 hours.

    • Filter the crystals (typically the (R,R)-salt). Wash with cold ethanol.

  • Recrystallization (Critical for High ee):

    • Recrystallize the crude salt from hot ethanol until the melting point is constant.

  • Acid Liberation:

    • Suspend the purified salt in dilute HCl (1M).

    • Extract the resolved acid into ethyl acetate.

    • Dry and concentrate to yield the optically pure (R)-acid.

    • Recovery: The aqueous layer contains (R)-pentan-2-amine HCl, which can be recovered by basification and extraction for reuse.

Workflow Visualization

ResolutionProcess Start Racemic Acid (±) + (R)-Pentan-2-amine Mix Dissolve in Hot Ethanol (Salt Formation) Start->Mix Cool Slow Cooling (Crystallization) Mix->Cool Filter Filtration Cool->Filter Solid Precipitate: (R)-Amine · (R)-Acid Salt (Diastereomer A) Filter->Solid Less Soluble Liquid Filtrate: (R)-Amine · (S)-Acid Salt (Diastereomer B) Filter->Liquid More Soluble Recryst Recrystallization (Increase purity) Solid->Recryst Lib_Solid Acidify (HCl) & Extract Recryst->Lib_Solid Final_Acid Pure (R)-Acid Lib_Solid->Final_Acid Organic Layer Recover_Amine Recovered (R)-Amine HCl Lib_Solid->Recover_Amine Aqueous Layer

Figure 1: Workflow for the resolution of racemic acids using (R)-pentan-2-amine.

Application II: Synthesis of Chiral Schiff Base Ligands

Role: Chiral Ligand Scaffold Mechanism: Condensation with salicylaldehydes to form imines (Schiff bases), creating a chiral environment for metal centers (Cu, Mn, Zn).

(R)-pentan-2-amine provides a specific steric bulk (propyl vs. methyl group at the chiral center) that is distinct from the common phenylethylamine or cyclohexanediamine scaffolds. This "pentyl effect" can fine-tune enantioselectivity in asymmetric Henry reactions or cyclopropanations.

Protocol 2: Synthesis of (R)-Salicylaldimine Ligand

Reagents:

  • (R)-Pentan-2-amine HCl (5 mmol)

  • 3,5-Di-tert-butylsalicylaldehyde (5 mmol) (Common partner for high solubility/sterics)

  • Triethylamine (Et₃N) (5.5 mmol)

  • Ethanol (anhydrous)[5][7]

Step-by-Step Methodology:

  • Preparation:

    • In a round-bottom flask, suspend 5 mmol (R)-pentan-2-amine HCl in 20 mL anhydrous ethanol.

    • Add 5.5 mmol Et₃N. Stir for 15 minutes to neutralize. The solution may become slightly cloudy due to Et₃N·HCl formation.[8][9]

  • Condensation:

    • Add 5 mmol of 3,5-di-tert-butylsalicylaldehyde in one portion.

    • The solution will turn yellow/orange immediately (Schiff base formation).

    • Reflux the mixture for 3-4 hours. Tip: Use a Dean-Stark trap or molecular sieves if the reaction is sluggish, though salicylimines usually form readily.

  • Workup:

    • Cool to room temperature.[9]

    • Remove solvent under reduced pressure.[9][10]

    • Redissolve residue in Dichloromethane (DCM) and wash with water (to remove Et₃N·HCl).

    • Dry organic layer (MgSO₄) and concentrate.[10]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica, Hexane:EtOAc 9:1).

    • Product: A yellow crystalline solid or oil, ready for metal complexation.

Ligand Synthesis Pathway

LigandSynthesis Amine (R)-Pentan-2-amine HCl Imine Chiral Schiff Base (Ligand) Amine->Imine Condensation (-H2O) Aldehyde Salicylaldehyde deriv. Aldehyde->Imine Base Et3N / EtOH Base->Imine Neutralization Complex Chiral Metal Catalyst Imine->Complex Metal Metal Salt (e.g., Cu(OAc)2) Metal->Complex Coordination

Figure 2: Synthesis of Chiral Schiff Base Catalysts.

Application III: Asymmetric Synthesis (Chiral Auxiliary Mode)

Role: Stereodirecting Group Mechanism: The chiral amine forms an imine with a prochiral ketone/aldehyde.[11] Nucleophilic attack (e.g., Grignard, Hydride) occurs diastereoselectively due to the steric bias of the (R)-2-pentyl group.

Protocol 3: Diastereoselective Reductive Amination

This method is used to synthesize chiral secondary amines where the new stereocenter is formed on the carbonyl carbon.

Reagents:

  • Prochiral Ketone (e.g., Acetophenone)

  • (R)-Pentan-2-amine (Free base, freshly liberated)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (Lewis Acid/Dehydrating agent)

  • Sodium Borohydride (NaBH₄)

Methodology:

  • Imine Formation: Mix Ketone (1 eq), (R)-Amine (1.2 eq), and Ti(OiPr)₄ (2 eq) in THF. Stir at ambient temperature for 12-24h.

  • Reduction: Cool to -78°C (or 0°C depending on required selectivity). Add NaBH₄ (or NaBD₄ for deuteration).

  • Hydrolysis: Quench with NaOH solution. Filter off Titanium salts.

  • Result: A secondary amine enriched in one diastereomer. The (R)-pentyl group can be retained (if the target is a drug intermediate) or cleaved via hydrogenolysis (Pd/C, H₂) if used strictly as an auxiliary.

References

  • Sigma-Aldrich. (R)-(-)-2-Aminopentane hydrochloride Product Specification. Merck KGaA. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on resolution via diastereomeric salts).
  • BenchChem. Application of Chiral Amines in Asymmetric Synthesis. Link

  • Kanto Chemical Co. Chiral Auxiliaries for Asymmetric Synthesis. Link

  • ChemicalBook. (R)-Pentan-2-amine Properties and Safety. Link

Sources

Application

Application Note: Process Scale-Up and Stereochemical Control in the Synthesis of Chiral Amides using (R)-Pentan-2-amine Hydrochloride

Executive Summary (R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including psychoactive lyser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including psychoactive lysergamide derivatives and modern antiviral therapeutics[1][2]. Transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) using this aliphatic chiral amine presents distinct challenges. Chief among these are the volatility of the free base, the risk of stereocenter racemization during amide coupling, and the necessity for scalable, chromatography-free purification. This application note details a highly optimized, self-validating protocol for the kilogram-scale synthesis of chiral amides using (R)-pentan-2-amine hydrochloride.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that process chemistry is not merely about increasing volumes; it is about designing out risk. The following mechanistic choices form the foundation of this scalable protocol:

In Situ Free-Basing to Prevent Yield Loss The free base, (R)-pentan-2-amine, has a relatively low boiling point (~90 °C). Isolating the free amine on a large scale via distillation or solvent evaporation often leads to significant yield loss and thermal degradation. To circumvent this, the protocol utilizes an in situ free-basing strategy within a biphasic system (2-methyltetrahydrofuran and aqueous NaOH). The amine partitions cleanly into the organic layer, which is directly telescoped into the coupling reaction. This causality-driven choice ensures >95% recovery and eliminates the need for hazardous isolation steps.

Mitigating Epimerization in Amide Coupling Amide bond formation with chiral amines and


-chiral carboxylic acids is highly susceptible to epimerization. This typically occurs via the formation of an oxazol-5(4H)-one intermediate or through direct 

-proton abstraction by the base[3]. While traditional reagents like EDC/HOBt are ubiquitous in early-stage discovery, they suffer from poor atom economy, difficult urea byproduct removal, and can induce 2–5% epimerization during slow couplings[3].

For scale-up, propylphosphonic anhydride (T3P) combined with a mild base (e.g., pyridine or triethylamine) is vastly superior[4]. T3P generates entirely water-soluble byproducts, enabling a simple aqueous wash for purification, and suppresses epimerization to <1% by facilitating a highly concerted coupling mechanism[5].

Process Visualization

G A 1. Salt Break (R)-Pentan-2-amine HCl B 2. Biphasic Extraction (2-MeTHF / Aq. NaOH) A->B C 3. Amide Coupling (T3P, Base, Carboxylic Acid) B->C D 4. Aqueous Quench & Wash (Removal of Water-Soluble Byproducts) C->D E 5. Crystallization (Anti-solvent Addition) D->E F 6. Quality Control (Chiral HPLC, >99% ee) E->F

Workflow for the scale-up synthesis of chiral amides using (R)-pentan-2-amine hydrochloride.

Quantitative Data Presentation

To justify the selection of T3P for process scale-up, Table 1 summarizes the performance metrics of common coupling reagents when reacting (R)-pentan-2-amine with a generic


-chiral carboxylic acid.
Coupling ReagentEpimerization RiskScalability / CostWorkup ComplexityAtom Economy
T3P / Pyridine Very Low (<1%) High / Moderate Low (Water-soluble byproducts) Moderate
EDC·HCl / HOBtModerate (~2-5%)High / LowModerate (Urea removal issues)Poor
HATU / DIPEALow (<2%)Low / Very HighHigh (Chromatography often needed)Poor
CDMT / NMMLow (~1-3%)High / LowModerate (Precipitate filtration)Moderate

Table 1: Comparison of amide coupling reagents for process-scale synthesis involving epimerization-prone substrates.

Experimental Protocol: 1-Kilogram Scale Amide Coupling

This self-validating protocol describes the coupling of (R)-pentan-2-amine hydrochloride with a generic chiral carboxylic acid. Every critical phase includes an In-Process Control (IPC) to ensure the system's integrity before proceeding to the next step.

Materials:

  • (R)-Pentan-2-amine hydrochloride: 1.00 kg (8.09 mol, 1.05 eq)

  • Chiral Carboxylic Acid: 7.70 mol (1.00 eq)

  • T3P (50% w/w in 2-MeTHF): 5.88 kg (9.24 mol, 1.20 eq)

  • Pyridine: 1.83 kg (23.1 mol, 3.00 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF): 15 L

  • Aqueous NaOH (2M): 5 L

Step-by-Step Methodology:

Step 1: In Situ Salt Break (Free-Basing)

  • Charge a 50 L jacketed glass reactor with 1.00 kg of (R)-pentan-2-amine hydrochloride and 10 L of 2-MeTHF.

  • Set the jacket temperature to 20 °C.

  • Slowly add 5 L of 2M aqueous NaOH while maintaining the internal temperature below 25 °C.

  • Agitate vigorously for 30 minutes. Stop agitation and allow the phases to separate for 15 minutes.

  • IPC 1 (Self-Validation): Sample the aqueous layer and check pH. A pH >12 is required to ensure complete free-basing. Discard the aqueous layer and retain the organic layer containing the free (R)-pentan-2-amine.

Step 2: T3P-Mediated Coupling

  • To the organic layer in the reactor, add the Chiral Carboxylic Acid (7.70 mol) and Pyridine (1.83 kg). Stir until complete dissolution is achieved.

  • Cool the reaction mixture to 0–5 °C.

  • Using an addition funnel or dosing pump, add the T3P solution (5.88 kg) dropwise over 2 hours. Causality Note: Slow addition controls the exothermic activation step and minimizes transient local concentration spikes that could lead to base-catalyzed epimerization.

  • Once addition is complete, warm the reactor to 20 °C and stir for 12 hours.

  • IPC 2 (Self-Validation): Analyze the reaction mixture via HPLC. The reaction is deemed complete when unreacted carboxylic acid is <1.0 Area%.

Step 3: Quench and Workup

  • Quench the reaction by adding 5 L of deionized water. Agitate for 30 minutes, then separate and discard the aqueous layer (which contains the water-soluble T3P byproducts and pyridine salts).

  • Wash the organic layer sequentially with 5 L of 1M HCl (to remove residual pyridine), 5 L of saturated aqueous NaHCO3, and 5 L of brine.

  • Causality Note: These sequential washes ensure the complete removal of all water-soluble coupling byproducts, entirely eliminating the need for unscalable silica gel chromatography.

Step 4: Crystallization and Isolation

  • Perform a constant-volume distillation under reduced pressure (40 °C, 200 mbar), continuously feeding heptane (up to 15 L) to displace the 2-MeTHF until the 2-MeTHF content is <5% by GC.

  • Cool the resulting slurry to 0 °C at a rate of 10 °C/hour to promote controlled crystallization and reject soluble diastereomeric impurities.

  • Filter the product using a Nutsche filter and wash the filter cake with 2 L of cold heptane.

  • Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

  • IPC 3 (Self-Validation): Perform Chiral HPLC on the dried product to confirm enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr).

References

  • Nichols, D. E. "LSD: Chemistry and Potency Analysis." The Heffter Review of Psychedelic Research, Volume 2, 2001. Scribd. Available at:[Link]

  • Tumminakatti, S. et al. "Epimerisation in Peptide Synthesis." PMC - NIH. Available at: [Link]

  • Dunetz, J. R. et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, ACS Publications, 2011. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in (R)-Pentan-2-amine Hydrochloride Synthesis

Executive Summary The synthesis of (R)-pentan-2-amine hydrochloride (CAS: 216237-52-4) often presents a "deceptive simplicity." While the bond disconnections appear straightforward, researchers frequently report erratic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (R)-pentan-2-amine hydrochloride (CAS: 216237-52-4) often presents a "deceptive simplicity." While the bond disconnections appear straightforward, researchers frequently report erratic yields ranging from 10% to 60%.

The Root Cause: The primary failure mode is rarely the bond-forming chemistry itself. Instead, it is the volatility of the free base (bp 90–92 °C) during isolation and the high water solubility of the hydrochloride salt , which leads to losses during aqueous workups.

This guide provides self-validating protocols to bypass these specific pitfalls, focusing on Ellman’s Auxiliary chemistry and Biocatalytic Transamination , the two most robust methods for high enantiopurity (>99% ee).

Module 1: The "Hidden" Yield Killer – Isolation & Volatility

Status: Critical Failure Point Issue: "My reaction conversion was 95% by LCMS, but I isolated <20% product after rotary evaporation."

The Mechanism of Loss

(R)-Pentan-2-amine free base is a volatile liquid. If you perform a standard extraction (DCM/Ether), dry the organic layer, and remove the solvent under vacuum (rotovap), you will co-evaporate your product with the solvent.

Corrective Protocol: The "In-Situ" Salt Formation

Do NOT isolate the free base. Trap the amine as the non-volatile hydrochloride salt immediately.

Workflow Diagram: Loss-Free Isolation

IsolationWorkflow Start Crude Reaction Mixture (Contains Free Amine) Decision Is the solvent water-miscible? (e.g., MeOH, THF) Start->Decision PathA Acidify DIRECTLY Add 2M HCl in Et2O or Dioxane Decision->PathA Yes (Anhydrous) PathB Perform Acidic Extraction Extract with 1M aqueous HCl Decision->PathB No (Organic/Biphasic) EvapA Concentrate under reduced pressure (Salt is stable) PathA->EvapA EvapB Wash aq. layer with Ether (Removes non-basic impurities) PathB->EvapB Final Solid (R)-Pentan-2-amine HCl Yield >85% EvapA->Final Lyophilize Lyophilize Aqueous Layer (Avoids heat stress) EvapB->Lyophilize Lyophilize->Final

Caption: Decision tree for preventing volatility-induced yield loss during workup.

Module 2: Chemical Synthesis via Ellman’s Auxiliary

Method: Diastereoselective reduction of tert-butanesulfinyl imines. Best For: Lab-scale (100 mg – 50 g), high ee requirements.

Common Failure Points & Solutions
StepSymptomRoot CauseCorrective Action
1. Condensation Low conversion of ketone to imine (<50%).Steric hindrance of 2-pentanone + water accumulation.Use Ti(OEt)₄ (2.0 equiv). It acts as both a Lewis acid and a water scavenger, driving the equilibrium [1].
2. Reduction Poor diastereoselectivity (dr < 90:10).Incorrect reducing agent or temperature.Use NaBH₄ at -48 °C. Lower temperatures maximize the difference in transition state energies. Avoid L-Selectride unless necessary, as workup is harder.
3. Cleavage Product lost during sulfinamide removal.Separation of water-soluble amine salt from sulfinyl byproducts.Precipitation. See protocol below.
Optimized Protocol: Cleavage & Purification
  • Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (4 equiv). Stir at RT for 1 h.

  • Workup (Crucial):

    • Concentrate the mixture to near-dryness (the HCl salt is not volatile).

    • Trituration: Add dry diethyl ether (Et₂O) to the residue. The sulfinyl byproducts are soluble in ether, while (R)-pentan-2-amine HCl is insoluble .

    • Filtration: Filter the white solid. Wash copiously with Et₂O.[1]

    • Result: Pure white solid, >95% yield from this step.

Module 3: Biocatalytic Synthesis (Transaminases)

Method: Enzymatic transamination using (R)-selective Amine Transaminases (ATA). Best For: Scale-up (>50 g), Green Chemistry requirements.

The Thermodynamic Challenge

Transaminases catalyze a reversible equilibrium. For 2-pentanone, the equilibrium constant (


) is often near 1, meaning the reaction stalls at ~50% conversion unless driven.
Strategy: Equilibrium Displacement

To achieve >90% yield, you must remove the coproduct (ketone) or use a "smart" amine donor.

Pathway Diagram: Driven Equilibrium

Transaminase Substrate 2-Pentanone Enzyme (R)-Selective ATA PLP Cofactor Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (R)-Pentan-2-amine Enzyme->Product Byproduct Acetone (Volatile Coproduct) Enzyme->Byproduct Removal Vacuum/N2 Sweep (Removes Acetone) Byproduct->Removal Evaporation drives equilibrium right

Caption: Using Isopropylamine (IPA) as a donor allows acetone removal, driving the reaction to completion [2].

Troubleshooting the Biocatalytic Route
  • Issue: Enzyme inhibition by high substrate concentration.

    • Fix: Use a biphasic system (e.g., water/heptane). The ketone resides in the organic phase, slowly feeding the aqueous enzyme phase, preventing toxicity.

  • Issue: pH Drift.

    • Fix: The reaction consumes protons or releases ammonia depending on the donor. Use strong buffering (100 mM phosphate, pH 7-8) or a pH-stat titrator.

FAQ: Technical Support

Q: Can I use tartaric acid to resolve the racemic amine instead of asymmetric synthesis? A: Yes, but it is inefficient. Classical resolution has a maximum theoretical yield of 50% (unless you racemize and recycle the unwanted enantiomer). For (R)-pentan-2-amine, crystallization with (+)-Tartaric acid in methanol is the standard method [3]. However, given the low cost of Ellman's reagent and ATAs, resolution is generally not recommended for drug development timelines.

Q: My HCl salt is hygroscopic and turned into a goo. How do I fix this? A: This is common. Dissolve the "goo" in a minimum amount of dry ethanol (EtOH) or methanol (MeOH). Add 10 volumes of dry diethyl ether (Et₂O) or hexanes dropwise with vigorous stirring. The salt should reprecipitate as a white solid. Filter rapidly under nitrogen to avoid moisture absorption.

Q: I need to store the free base. How should I do it? A: Do not store the free base. It absorbs CO₂ from the air to form carbamates and is volatile. Always store as the HCl or Tosylate salt. If you must use the free base, generate it immediately before use by treating the salt with basic resin or NaOH/DCM extraction.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[2] (See Chapter on Classical Resolution vs. Biocatalysis). Link

  • BenchChem Technical Data. "Pentan-2-amine hydrochloride Properties and Handling." Link

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (R)-Pentan-2-amine Hydrochloride

Welcome to the Technical Support Center for (R)-pentan-2-amine hydrochloride. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-pentan-2-amine hydrochloride. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome common bottlenecks in chiral amine purification.

(R)-pentan-2-amine hydrochloride is a critical chiral building block in medicinal chemistry, often synthesized via transition metal-catalyzed asymmetric hydrogenation of imines (1)[1]. Achieving high chemical and enantiomeric purity is essential for downstream pharmaceutical applications. When highly purified, the salt presents as a crystalline solid with a characteristic melting point of 147-148 °C (2)[2].

This guide provides field-proven workflows, mechanistic explanations, and self-validating protocols to ensure your purification processes are robust and reproducible.

Section 1: Chemical Purity & Recrystallization

Context & Causality: Crude reaction mixtures often contain residual transition metals, unreacted ketones, or moisture. Short-chain aliphatic amine hydrochlorides are inherently hygroscopic and polar, meaning they readily trap polar impurities within their crystal lattice during rapid precipitation. To achieve >99% chemical purity, we utilize a controlled anti-solvent crystallization strategy. This thermodynamic approach forces the amine salt out of solution slowly, allowing a highly ordered crystal lattice to form while retaining impurities in the mother liquor.

Table 1: Solvent Selection Matrix for (R)-Pentan-2-amine HCl Purification
SolventPolarity IndexSolubilizing Power (20°C)Solubilizing Power (70°C)Mechanistic Role in Purification
Water 10.2Very HighVery HighUnsuitable. Leads to complete product loss due to high hydration energy.
Ethanol (EtOH) 5.2ModerateHighPrimary Solvent. Disrupts crystal lattice at elevated temps; allows controlled supersaturation.
Isopropanol (IPA) 3.9LowModerateAlternative Primary. Steeper solubility curve than EtOH; better for highly impure batches.
Ethyl Acetate (EtOAc) 4.4Very LowLowAnti-Solvent. Depresses amine solubility without precipitating polar impurities.
Heptane 0.1InsolubleInsolubleAggressive Anti-Solvent. Use cautiously; can cause "oiling out" if added too rapidly.
Protocol 1: Anti-Solvent Recrystallization (EtOH/EtOAc)

This protocol is a self-validating system designed to prevent product loss and ensure optimal supersaturation.

  • Dissolution: Suspend 10.0 g of crude (R)-pentan-2-amine HCl in 15 mL of absolute ethanol in a round-bottom flask. Heat to 70 °C under constant stirring until the solid dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed celite pad to remove insoluble particulates or residual catalyst.

  • System Validation Check: Extract a 0.5 mL aliquot of the hot filtrate and cool it rapidly in an ice bath.

    • If rapid crystallization occurs: The supersaturation level is optimal. Proceed to step 4.

    • If the aliquot remains clear: The system is under-saturated. Distill off 10-15% of the ethanol under reduced pressure and re-test.

  • Anti-Solvent Addition: Return the validated solution to 70 °C. Add hot ethyl acetate (EtOAc) dropwise until a faint, persistent turbidity is observed (the cloud point). Add 1-2 drops of ethanol to clear the solution.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold, anhydrous diethyl ether to strip residual moisture. Dry in a vacuum oven at 40 °C.

Recrystallization N1 Crude (R)-Pentan-2-amine HCl N2 Dissolution (Minimal Hot EtOH) N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 N4 Anti-Solvent Addition (Dropwise EtOAc) N3->N4 N5 Controlled Cooling (RT then 4°C) N4->N5 N6 Vacuum Filtration & Cold Et2O Wash N5->N6 N7 High-Purity Crystals (m.p. 147-148 °C) N6->N7

Workflow for the anti-solvent recrystallization of (R)-pentan-2-amine HCl.

Section 2: Enantiomeric Enrichment (ee Upgrading)

Context & Causality: If upstream asymmetric catalysis yields suboptimal enantiomeric excess (e.g., <90% ee), standard recrystallization of the HCl salt is often ineffective. This is because the racemate and the enantiopure form may co-crystallize, or the system rests at an unfavorable eutectic point. To upgrade the ee, you must break the HCl salt, perform a classical chiral resolution using a resolving agent like (L)-tartaric acid to create diastereomers with distinct solubility profiles, and then reconstitute the hydrochloride salt.

Protocol 2: Chiral Resolution and HCl Salt Reconstitution
  • Freebasing: Dissolve 10.0 g of low-ee (R)-pentan-2-amine HCl in 20 mL of distilled water. Cool to 0 °C. Slowly add 5M NaOH until the amine freebase separates as an organic layer.

  • Extraction & Validation Check: Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Validation Check: Place a drop of the remaining aqueous layer on universal indicator paper. A pH < 10 indicates incomplete freebasing. Add additional NaOH until pH > 12 is confirmed before finalizing the extraction.

  • Resolution: Dry the combined organic layers over anhydrous

    
     and filter. Add a stoichiometric equivalent of (L)-tartaric acid dissolved in absolute ethanol. Stir at room temperature for 4 hours to precipitate the diastereomeric salt.
    
  • Isolation of Diastereomer: Filter the precipitated salt and recrystallize once from hot ethanol to achieve >99% diastereomeric excess (de).

  • Reconstitution: Suspend the pure diastereomeric salt in water, basify with 5M NaOH (pH > 12), and extract the pure (R)-pentan-2-amine freebase into diethyl ether.

  • HCl Salt Formation: Cool the ether extract to 0 °C and bubble dry HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Filter and dry to yield >99% ee (R)-pentan-2-amine HCl.

Resolution R1 Low ee (R)-Pentan-2-amine HCl R2 Freebasing (aq. NaOH & Extraction) R1->R2 Remove HCl R3 Chiral Resolution (L-Tartaric Acid in EtOH) R2->R3 Resolving Agent R4 Diastereomeric Salt Crystallization R3->R4 Isolate Salt R5 Freebasing (aq. NaOH & Extraction) R4->R5 Break Salt R6 HCl Salt Formation (HCl in Et2O) R5->R6 Acidify R7 Pure (R)-Pentan-2-amine HCl (>99% ee) R6->R7 Isolate

Enantiomeric enrichment workflow via diastereomeric salt resolution.

Section 3: Troubleshooting FAQs

Q: Why does my isolated (R)-pentan-2-amine HCl turn into a sticky syrup upon exposure to air? A: Causality: Short-chain aliphatic amine hydrochlorides possess high hydration energies, making them extremely hygroscopic. When exposed to ambient humidity, they absorb moisture and transition from a crystalline solid to a hydrated syrup (deliquescence). Solution: Always perform vacuum filtration under a dry nitrogen or argon blanket. Wash the filter cake with ice-cold, anhydrous diethyl ether to strip residual moisture, and immediately transfer the solid to a vacuum desiccator containing phosphorus pentoxide (


) or a vacuum oven set to 40 °C.

Q: How can I ensure I don't "oil out" my product during anti-solvent addition? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too rapidly, causing the local concentration of the amine salt to exceed its solubility limit before crystal nucleation can occur. Solution: Add the anti-solvent (EtOAc) dropwise to the hot ethanol solution while maintaining vigorous stirring. If an oil forms, reheat the mixture until homogeneous, add 1-2 mL of ethanol to reset the solubility threshold, and resume anti-solvent addition at a much slower rate.

Q: My chemical purity is >99% by NMR, but the enantiomeric excess (ee) remains stagnant at 85% despite multiple recrystallizations. Why? A: Causality: As mentioned in Section 2, recrystallization of the hydrochloride salt is often ineffective for ee upgrading because the racemate and the enantiopure form may co-crystallize. Solution: You must break the HCl salt to the free base and perform a classical chiral resolution (Protocol 2) using a chiral acid to create diastereomers with distinct solubility profiles.

References

Sources

Troubleshooting

Technical Support Center: Stereochemical Stability of (R)-pentan-2-amine hydrochloride

Welcome to the technical support center for ensuring the stereochemical integrity of (R)-pentan-2-amine hydrochloride in your research and development endeavors. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ensuring the stereochemical integrity of (R)-pentan-2-amine hydrochloride in your research and development endeavors. This guide is designed for researchers, scientists, and drug development professionals who rely on the enantiopurity of this critical chiral building block.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization during your chemical reactions.

Introduction: The Challenge of Maintaining Chirality

(R)-pentan-2-amine is a valuable chiral intermediate in the synthesis of many complex organic molecules, including pharmaceuticals.[1] Its hydrochloride salt is often preferred due to its crystalline nature and enhanced stability, which simplifies handling and storage.[2] However, the stereocenter in (R)-pentan-2-amine is not impervious to racemization, a process where an optically active compound converts into an equal mixture of both enantiomers, resulting in a loss of optical activity.[3] This can occur under various reaction conditions, compromising the stereochemical purity of your final product. This guide provides practical, evidence-based strategies to mitigate this risk.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: I performed a reaction using (R)-pentan-2-amine hydrochloride and my final product shows a significant loss of enantiomeric excess (e.e.). What are the likely causes?

A1: A loss of enantiomeric excess when using (R)-pentan-2-amine hydrochloride can typically be traced back to three primary factors during the reaction or workup: elevated temperatures, inappropriate pH conditions (especially basic), and prolonged reaction times.

  • Elevated Temperature: Heat is a common driver of racemization.[3] For chiral amines, higher temperatures can provide the necessary energy to overcome the activation barrier for the inversion of the stereocenter, often through the formation of an achiral intermediate.[4][5] Many metal-catalyzed reactions, for instance, require elevated temperatures which can unfortunately promote racemization.[6][7][8]

  • Basic Conditions (High pH): This is the most frequent cause of racemization for chiral amines. To participate in a reaction, the amine hydrochloride salt must be neutralized to the free amine. If a strong base is used, or if the overall reaction medium is basic, the proton on the chiral carbon can become susceptible to abstraction. This can lead to the formation of a planar, achiral imine intermediate, which upon re-protonation can form either enantiomer with equal probability, leading to a racemic mixture.[9]

  • Prolonged Reaction/Workup Times: The longer your chiral amine is exposed to destabilizing conditions (high temperature or high pH), the greater the opportunity for racemization to occur.[9] It's a cumulative effect; even mildly unfavorable conditions can lead to significant loss of e.e. over an extended period.

Q2: My reaction requires basic conditions to neutralize the hydrochloride salt. How can I release the free amine from (R)-pentan-2-amine hydrochloride without causing significant racemization?

A2: The key is to use the mildest base possible and to control the conditions of the neutralization meticulously. The goal is to generate the free amine in situ just as it's needed for the reaction, minimizing its exposure to a basic environment.

Here's a recommended protocol for the controlled release of the free amine:

Protocol 1: In Situ Neutralization with a Mild Base

  • Reagent Selection: Instead of strong bases like sodium hydroxide or potassium hydroxide, opt for milder, non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base). Alternatively, inorganic bases like potassium carbonate or sodium bicarbonate can be used, though their heterogeneity might require vigorous stirring.[9]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base relative to the (R)-pentan-2-amine hydrochloride to ensure complete neutralization.

  • Temperature Control: Perform the neutralization at a low temperature, ideally between 0 °C and room temperature.[9] This slows down the rate of potential racemization.

  • Order of Addition: In your reaction flask containing the solvent and your other reagents, add the (R)-pentan-2-amine hydrochloride first. Then, slowly add the base. This allows the newly formed free amine to react with your substrate as it is generated, minimizing its time in a basic solution.

  • Solvent Choice: Utilize aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents can potentially facilitate proton exchange, which can contribute to racemization.[9]

Below is a decision-making workflow to guide your experimental setup for base-mediated reactions.

Caption: Workflow for handling (R)-pentan-2-amine HCl.

Q3: I suspect racemization occurred during the aqueous workup of my reaction. How can I modify my extraction procedure to preserve the stereochemistry?

A3: Aqueous workups, especially those involving basic washes, are a common stage where enantiomeric excess can be lost.[9] The principles of using mild conditions, low temperatures, and minimizing contact time are crucial here as well.

Protocol 2: Stereochemistry-Preserving Aqueous Workup

  • Avoid Strong Bases: Never use strong bases like NaOH or KOH for washing or extraction if your product contains a chiral amine.[9]

  • Use a Mild Basic Wash: If a basic wash is necessary to remove acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO₃). Its pH is high enough to neutralize acids but generally not high enough to cause significant racemization of the amine.

  • Incorporate a Mild Acidic Wash: To ensure the amine is protonated and thus protected against racemization during the workup, consider a wash with a mild acidic solution like saturated ammonium chloride (NH₄Cl).

  • Maintain Low Temperatures: Perform all extractions and washes in an ice bath (0-5 °C).[9] Use pre-chilled solvents and solutions.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Perform the washes and separations as quickly and efficiently as possible.[9]

  • Solvent Choice: Use aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for the extraction.[9]

The following table summarizes the key parameters to control during your reaction and workup to prevent racemization.

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureReduces the kinetic rate of racemization.[9][10]
pH Neutral to slightly acidic (pH 5-7)Protonation of the amine protects the stereocenter.[11]
Base Choice Mild, non-nucleophilic basesAvoids creating a harsh basic environment that promotes racemization.[9]
Solvent Aprotic (DCM, THF, EtOAc)Prevents facilitation of proton exchange that can lead to racemization.[9]
Reaction Time As short as possibleMinimizes exposure to potentially racemizing conditions.[9]

Frequently Asked Questions (FAQs)

Q: How does the hydrochloride salt help in preventing racemization? A: The hydrochloride salt protects the chiral amine from racemization by protonating the nitrogen atom. This makes the lone pair of electrons on the nitrogen unavailable to participate in the formation of an achiral imine intermediate, which is a common pathway for racemization.[12] The resulting ammonium salt is also more thermally stable than the free amine.[13]

Q: What is the best way to store (R)-pentan-2-amine hydrochloride to maintain its enantiomeric purity? A: (R)-pentan-2-amine hydrochloride should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible. This prevents moisture absorption and degradation. Storing it at reduced temperatures (2-8°C) is also recommended.

Q: Can I analyze the enantiomeric excess of my (R)-pentan-2-amine hydrochloride starting material? A: Yes, and it is highly recommended to do so before starting your reaction to ensure the quality of your starting material. The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This often requires derivatization of the amine to a carbamate or amide to achieve good separation on a chiral column.[14]

Q: Are there any specific reaction types that are particularly prone to causing racemization of chiral amines? A: Yes. Reactions that require high temperatures, such as certain metal-catalyzed cross-couplings, or those that are run under strongly basic conditions are high-risk.[4][6] Additionally, reactions that could potentially involve reversible imine formation as a side reaction can also lead to racemization.[8]

By understanding the mechanisms of racemization and implementing these careful experimental techniques, you can significantly improve the chances of preserving the stereochemical integrity of (R)-pentan-2-amine hydrochloride and ensure the successful synthesis of your enantiopure target molecules.

References

  • Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC. (n.d.).
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.).
  • Chapter 3: Racemization, Enantiomerization and Diastereomerization - Books. (2007, December 14).
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products - Benchchem. (n.d.).
  • A Technical Guide to Enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate for the Pharmaceutical Sciences - Benchchem. (n.d.).
  • (R)-pentan-2-amine hydrochloride | 101689-05-8 - Benchchem. (n.d.).
  • Efficient synthesis of enantiopure amines from alcohols using resting E. coli cells and ammonia† - PMC. (2019, June 25).
  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. (n.d.).
  • The enantiopure amine drugs synthesized using the Fe‐based catalytic... - ResearchGate. (n.d.).
  • A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01525E. (2016, June 10).
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development - ACS Publications. (2025, February 11).
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (2023, July 28).
  • Racemization - Wikipedia. (n.d.).
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF - ResearchGate. (2026, February 19).
  • Salt form of amines : r/chemistry - Reddit. (2015, May 10).
  • Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE | Request PDF - ResearchGate. (n.d.).
  • Can anyone tell me about how Heat Stable Salt works? - EPTQ. (2018, August 1).
  • (R)-Pentan-2-amine hydrochloride | 101689-05-8. (n.d.).
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-Pentan-2-amine Hydrochloride

Welcome to the Technical Support Center for the biocatalytic synthesis and isolation of (R)-pentan-2-amine hydrochloride . As a chiral building block critical to medicinal chemistry and drug development, the stereospecif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the biocatalytic synthesis and isolation of (R)-pentan-2-amine hydrochloride . As a chiral building block critical to medicinal chemistry and drug development, the stereospecific synthesis of this compound requires precise control over thermodynamic equilibria, enzyme kinetics, and downstream isolation[1].

Biocatalytic transamination using (R)-selective ω-transaminases (e.g., from Arthrobacter sp. or Aspergillus terreus) is the industry gold standard for this workflow[2][3]. This guide provides field-proven protocols, quantitative optimization parameters, and mechanistic troubleshooting to ensure high conversion rates and >99% enantiomeric excess (ee).

Mechanistic Architecture: The Multi-Enzyme Cascade

Transaminase-catalyzed reactions are thermodynamically neutral. If the byproduct (pyruvate) is not continuously removed, the reaction will stall at ~50% conversion due to product inhibition. To achieve >95% conversion, we employ a self-sustaining multi-enzyme cascade utilizing Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to permanently remove pyruvate and recycle cofactors[4][5].

EnzymeCascade Substrates 2-Pentanone + D-Alanine (Substrates) ArR_wTA (R)-ω-Transaminase (ArR-ωTA) Substrates->ArR_wTA Binding Product (R)-Pentan-2-amine (Target Product) ArR_wTA->Product Asymmetric Amination Pyruvate Pyruvate (Inhibitory Byproduct) ArR_wTA->Pyruvate D-Ala Deamination LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Equilibrium Shift Lactate Lactate (Inert Waste) LDH->Lactate Reduction NAD NAD+ LDH->NAD Oxidation NADH NADH NADH->LDH Hydride Transfer GDH Glucose Dehydrogenase (GDH) NAD->GDH Binding GDH->NADH Regeneration Glucose Glucose Glucose->GDH Oxidation

Multi-enzyme cascade utilizing ArR-ωTA, LDH, and GDH to drive (R)-pentan-2-amine synthesis.

Standardized Experimental Protocol

This self-validating protocol integrates the biocatalytic synthesis of the free amine with the anhydrous precipitation of the hydrochloride salt, preventing evaporative product loss.

Phase 1: Biocatalytic Reductive Amination
  • Buffer Preparation: Prepare a 100 mM PBS buffer and adjust the pH to exactly 7.5.

    • Validation Check: Verify the pH after adding D-alanine, as high concentrations of amino acids will alter the baseline pH. A pH below 7.0 will cause the Pyridoxal 5'-phosphate (PLP) cofactor to dissociate from the enzyme.

  • Reaction Matrix Assembly: To the buffer, add 250 mM D-alanine (amino donor), 1.5 mM PLP, 150 mM Glucose, and 1 mM NAD⁺. Add 25 mM of 2-pentanone dissolved in 30% v/v DMSO[5].

  • Enzyme Loading: Introduce the (R)-selective ω-transaminase (ArR-ωTA), alongside LDH and GDH[4].

  • Incubation & Monitoring: Incubate the mixture at 30 °C with orbital shaking (180 rpm) for 24 hours.

    • Validation Check: Aliquot 100 µL, derivatize with acetic anhydride/DMAP, and analyze via chiral GC-FID. A dominant peak corresponding to the (R)-enantiomer confirms successful asymmetric amination[6].

Phase 2: Downstream Processing & Salt Formation
  • Quenching & Basification: Terminate the reaction by adjusting the aqueous mixture to pH > 12 using 5M NaOH.

    • Causality: This completely deprotonates the newly formed (R)-pentan-2-amine, neutralizing its charge and driving it into the organic phase.

  • Extraction: Extract the aqueous phase three times with Methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Hydrochloride Precipitation: Cool the MTBE extract to 0 °C in an ice bath. Dropwise, add a stoichiometric excess of 2M anhydrous HCl in diethyl ether.

    • Causality: The free base of (R)-pentan-2-amine is highly volatile. Direct precipitation of the hydrochloride salt bypasses the need for rotary evaporation, yielding a stable, non-volatile crystalline solid[1].

  • Isolation: Filter the resulting white precipitate under a vacuum, wash with cold MTBE, and dry under a high vacuum.

Quantitative Optimization Parameters

To assist in process scaling, the following table summarizes the critical parameters for the ArR-ωTA/LDH/GDH system.

ParameterOptimal RangeCausality / Mechanistic EffectTroubleshooting Indicator
pH 7.5 – 8.0Maintains the PLP cofactor in its active internal aldimine state.pH < 7.0 leads to rapid enzyme deactivation and PLP precipitation.
Temperature 30 °C – 35 °CBalances kinetic turnover rate with the thermal stability of the transaminase tetramer.> 40 °C causes irreversible denaturation of auxiliary enzymes (LDH/GDH).
Co-solvent (DMSO) 15% – 30% (v/v)Enhances the aqueous solubility of the hydrophobic 2-pentanone substrate[5].Cloudy reaction mixture indicates insufficient DMSO; leads to low conversion.
Amino Donor 10x Molar ExcessDrives the forward reaction via mass action (Le Chatelier’s principle).Stalled conversion at < 20% indicates insufficient D-alanine.

Troubleshooting & FAQs

Q1: My conversion rate is plateauing at ~40-50% despite adding excess D-alanine. How do I push the reaction to completion? A1: You are encountering a thermodynamic equilibrium bottleneck. Transamination is a reversible process; as pyruvate accumulates, the reverse reaction (deamination of your target product) accelerates. You must implement a continuous pyruvate removal system. We recommend the LDH/GDH cascade (reducing pyruvate to inert lactate) or the TdcE/FDH cascade (converting pyruvate to formate) to permanently shift the equilibrium forward[4][5].

Q2: I am observing a low enantiomeric excess (ee < 95%) for (R)-pentan-2-amine. How can I improve stereoselectivity? A2: Fold Type IV (R)-ω-transaminases utilize a highly specific dual-binding pocket mechanism. The large pocket accommodates the propyl group of 2-pentanone, and the small pocket accommodates the methyl group, which naturally yields >99% ee[3]. If your ee is low, it is rarely the enzyme's fault. Instead, check for two issues:

  • Contamination of your biocatalyst with Fold Type I (S)-selective transaminases[2].

  • Racemization during your GC-FID derivatization step. Ensure that derivatization (e.g., with acetic anhydride/DMAP) is performed strictly at room temperature, as excessive heat can cause thermal racemization of the chiral center[6].

Q3: My GC-FID shows high conversion in the reaction broth, but my final isolated yield is incredibly low (< 20%). Where is the product going? A3: You are likely losing the product to evaporation. The free base of (R)-pentan-2-amine is highly volatile (boiling point ~90 °C). Never rotary-evaporate the extraction solvent while the amine is in its free base form. You must trap the amine by directly adding anhydrous HCl in ether to your organic extract (MTBE). This immediately forms the (R)-pentan-2-amine hydrochloride salt, which is completely non-volatile and can be safely filtered and dried[1].

Q4: Can I increase the substrate concentration (2-pentanone) beyond 25-50 mM to improve industrial throughput? A4: Proceed with caution. High concentrations of 2-pentanone lead to biphasic reaction mixtures (due to poor aqueous solubility) and can cause substrate-induced enzyme denaturation. To scale up, either increase your DMSO co-solvent concentration up to 30% v/v to maintain a homogenous phase[5], or utilize a fed-batch reactor system. A fed-batch approach continuously drips the ketone into the reactor, maintaining the substrate concentration below inhibitory thresholds while allowing for high overall volumetric productivity[1].

References

  • Google Patents. "US11118200B2 - Method for preparing amines from aldehydes and ketones by biocatalysis.
  • R Discovery. "Selective Ω-transaminase Research Articles." Available at:[Link]

  • MDPI. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines." Available at: [Link]

  • ResearchGate. "Asymmetric amination of ketones using ArR-ωTA." Available at:[Link]

  • PMC. "Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization with (R)-Pentan-2-amine Hydrochloride

Welcome to the technical support center for chiral resolution via diastereomeric salt crystallization. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing (R)-pen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral resolution via diastereomeric salt crystallization. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing (R)-pentan-2-amine hydrochloride and similar chiral resolving agents. Here, we move beyond simple protocols to explain the underlying principles, helping you to not only solve immediate experimental hurdles but also to build a robust, rational approach to chiral resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about the technique.

Q1: What is the fundamental principle of diastereomeric salt crystallization?

A1: Diastereomeric salt crystallization is a powerful and widely used method for separating a racemic mixture (a 50:50 mixture of two enantiomers).[1][2] The core principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not.[3][4] The process involves reacting the racemate (e.g., a racemic carboxylic acid) with an enantiomerically pure chiral resolving agent, such as (R)-pentan-2-amine. This acid-base reaction forms a pair of diastereomeric salts.[1][5] Because these salts have different three-dimensional structures, they exhibit different physical properties, most critically, different solubilities in a given solvent.[3][6][7] By carefully selecting a solvent and controlling conditions, the less soluble diastereomeric salt will preferentially crystallize, allowing for its physical separation by filtration.[1][8] The resolving agent is then chemically removed to yield the desired pure enantiomer.[1][9]

Q2: Why is solvent selection so critical for success?

A2: The choice of solvent is arguably the most critical variable in developing a successful diastereomeric salt resolution.[10][11] The ideal solvent system must satisfy a key requirement: it must maximize the solubility difference between the two diastereomeric salts.[1][7][10] If both salts are too soluble, no crystallization will occur. If both are poorly soluble, they may precipitate together, leading to poor separation (low diastereomeric excess). The solvent also influences crystal growth, morphology, and the potential for "oiling out". Therefore, a systematic solvent screen is the most effective way to identify a system that provides both good yield and high selectivity.[1][10][12]

Q3: What is the difference between thermodynamic and kinetic control in this process?

A3: Understanding the interplay between thermodynamics and kinetics is crucial for troubleshooting.

  • Thermodynamic Control: This refers to a process where the final product is the most stable one, regardless of how quickly it forms. In crystallization, the thermodynamically favored product is the least soluble diastereomeric salt.[13][14] Achieving thermodynamic control typically involves slow cooling rates and allowing the system sufficient time to reach equilibrium.[1] This minimizes the risk of the more soluble diastereomer co-precipitating.[1]

  • Kinetic Control: This governs which product forms the fastest.[13] Sometimes, a less stable crystal form (polymorph) or even the more soluble diastereomer might nucleate and crystallize faster under certain conditions, such as rapid cooling or high supersaturation.[14][15] Oiling out is often a result of kinetic factors overcoming the desired thermodynamic crystallization pathway.

For high-purity diastereomeric salts, the goal is almost always to operate under thermodynamic control.[13][14]

Section 2: Troubleshooting Common Experimental Issues

This section provides in-depth, cause-and-effect guidance for specific problems you may encounter in the lab.

Problem 1: No Crystals Are Forming

Q: I've mixed my racemic acid with (R)-pentan-2-amine hydrochloride, dissolved it in a solvent, and after cooling, nothing has precipitated. What's wrong?

A: A failure to form crystals points directly to a lack of sufficient supersaturation. Supersaturation is the thermodynamic driving force for crystallization; it's the state where the concentration of a solute in solution exceeds its equilibrium solubility.[16][17]

Causality & Solutions:

  • Cause: The chosen solvent is too good; both diastereomeric salts are fully soluble even at low temperatures.

    • Solution 1 (Increase Concentration): Carefully evaporate a portion of the solvent to increase the concentration of the salts.[10]

    • Solution 2 (Anti-Solvent Addition): Gradually add an "anti-solvent" (a solvent in which the salts are much less soluble) to induce precipitation.[12] This must be done slowly to avoid oiling out.

    • Solution 3 (Solvent Screen): The most robust solution is to conduct a systematic solvent screen to find a system with more appropriate solubility characteristics.[10][12]

  • Cause: Nucleation is kinetically hindered. The solution may be supersaturated, but the energy barrier to form the initial crystal nucleus is too high.[10][16]

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[1]

    • Solution 2 (Seeding): If available, add a few seed crystals of the desired diastereomeric salt. This provides a template for crystal growth, bypassing the difficult primary nucleation step.[1][8]

Logical Workflow for "No Crystals" Scenario

Caption: Decision tree for troubleshooting lack of crystallization.

Problem 2: The Product is "Oiling Out" Instead of Crystallizing

Q: Instead of a crystalline solid, I'm getting a thick, sticky liquid separating from the solution. What is "oiling out" and how can I prevent it?

A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. [1][10] This is a common and frustrating problem.

Causality & Solutions:

  • Cause: The supersaturation level is too high, or the cooling rate is too fast. The system enters a metastable zone where the kinetic barrier to form an oil is lower than the barrier to form an ordered crystal.

    • Solution 1 (Reduce Concentration): Add more of the primary solvent to lower the overall concentration before cooling.[1][10]

    • Solution 2 (Slow Down Cooling): Implement a very slow, controlled cooling ramp. This keeps the system closer to equilibrium, favoring the thermodynamically stable crystal formation.[1]

  • Cause: The crystallization temperature is higher than the melting point of the diastereomeric salt.

    • Solution 1 (Lower Temperature): Attempt crystallization at a lower temperature.

    • Solution 2 (Change Solvent): A different solvent can alter the salt's melting point and solubility profile. A less polar solvent might be beneficial.[10]

  • Cause: Presence of impurities that inhibit crystal lattice formation.

    • Solution: Ensure the starting racemic mixture and the (R)-pentan-2-amine hydrochloride are of high purity. Consider an additional purification step if necessary.[10]

Problem 3: The Diastereomeric Excess (d.e.) of My Crystals is Low

Q: I've successfully isolated crystals, but HPLC analysis shows a low diastereomeric excess (e.g., 60:40 instead of >95:5). How can I improve the purity?

A: Low diastereomeric excess (d.e.) indicates poor selectivity in the crystallization process. This means a significant amount of the more soluble diastereomer has co-precipitated with the less soluble one.

Causality & Solutions:

  • Cause: Suboptimal solvent choice leading to a small solubility difference between the two salts. This is the most common reason for poor resolution.[12]

    • Solution: There is no substitute for a thorough solvent screen. Test a range of solvents (alcohols, esters, ketones, hydrocarbons) and their mixtures to find a system that maximizes the solubility differential.[1][10]

  • Cause: The cooling rate was too fast, trapping the more soluble diastereomer in the growing crystal lattice.[1]

    • Solution: Slow down the cooling rate significantly. Allow the system to equilibrate at each stage, which favors the crystallization of only the least soluble species.[1]

  • Cause: The system forms a solid solution or a double salt, which is more complex than a simple eutectic system.[11][18]

    • Solution: This is a more fundamental problem. Characterization using techniques like Differential Scanning Calorimetry (DSC) can help construct a phase diagram to understand the solid-state behavior.[19] Sometimes, changing the resolving agent entirely is the most effective solution, as a different molecular structure can lead to salts with more favorable crystallization properties.[1]

  • Cause: A single crystallization is insufficient.

    • Solution (Recrystallization): This is a standard and effective method for purity enhancement. Dissolve the enriched crystalline material in a minimal amount of hot, optimal solvent and re-cool slowly. Each recrystallization step will further enrich the less soluble diastereomer.[1][20]

Data Presentation: Impact of Solvent on Resolution Efficiency

Solvent SystemSolubility of Salt A (mg/mL)Solubility of Salt B (mg/mL)Solubility Ratio (B/A)Expected d.e.
Methanol50751.5Low
Isopropanol10303.0Moderate
Ethyl Acetate2157.5High
Toluene<1<1~1Poor (No Selectivity)
Note: Data is illustrative. Actual results will vary depending on the specific diastereomeric salts.

Section 3: Key Experimental Protocols

Protocol 1: General Diastereomeric Salt Crystallization

This protocol outlines a typical procedure for resolving a racemic carboxylic acid with (R)-pentan-2-amine.

  • Salt Formation: In a suitable flask, dissolve the racemic acid (1.0 equivalent) and (R)-pentan-2-amine (or its hydrochloride salt, adjusting for stoichiometry and potentially adding a non-chiral base to free the amine) in the chosen optimal solvent.[20][21]

  • Dissolution: Gently heat and stir the mixture until all solids are completely dissolved, creating a clear, saturated solution at an elevated temperature.[21] Use the minimum amount of solvent necessary.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A programmable cooling bath is ideal. Rapid cooling should be avoided.[8]

  • Maturation: Once crystals begin to form, allow the slurry to stir gently at room temperature or a lower temperature for several hours (or overnight) to ensure the system reaches equilibrium.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.[20][21]

  • Drying: Dry the crystals under vacuum to a constant weight.[21]

  • Analysis: Analyze the diastereomeric excess (d.e.) of the crystalline solid and the enantiomeric excess (e.e.) of the mother liquor using a suitable chiral HPLC method.

Experimental Workflow Diagram

G cluster_prep Preparation & Salt Formation cluster_cryst Crystallization cluster_analysis Isolation & Analysis Racemic_Acid Racemic Acid (R/S) Mix Mix & Heat Racemic_Acid->Mix Resolving_Agent (R)-Pentan-2-amine Resolving_Agent->Mix Solvent Optimal Solvent Solvent->Mix Cool Slow Cooling Mix->Cool Mature Maturation (Stir) Cool->Mature Filter Filtration Mature->Filter Solid Enriched Solid (e.g., S-Acid + R-Amine) Filter->Solid Less Soluble Mother_Liquor Mother Liquor (Enriched in R-Acid) Filter->Mother_Liquor More Soluble Liberation Liberate Amine (Base Wash) Solid->Liberation Pure_Enantiomer Pure Enantiomer (S) Liberation->Pure_Enantiomer Analysis Analyze d.e./e.e. Pure_Enantiomer->Analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Liberation of the Free Acid from the Diastereomeric Salt
  • Dissolution: Suspend the purified and dried diastereomeric salt in water or a suitable biphasic solvent system (e.g., water and ethyl acetate).

  • Basification: Add a strong base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the solution is basic (pH > 10).[21] This neutralizes the chiral amine, breaking the salt.

  • Extraction: Transfer the mixture to a separatory funnel. The liberated carboxylic acid will be in the aqueous layer as its sodium salt, while the (R)-pentan-2-amine will be in the organic layer (if used) or can be extracted with an organic solvent like diethyl ether.

  • Acidification: Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to pH < 2. The desired enantiomerically enriched carboxylic acid will precipitate.

  • Isolation: Collect the solid acid by vacuum filtration, wash with cold water, and dry. The chiral resolving agent can often be recovered from the organic layer for reuse.[21]

References

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 229-242. DOI:10.1039/D2CE01490D. Available from: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved March 7, 2024, from [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering. Retrieved March 7, 2024, from [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. (2026). MDPI. Retrieved March 7, 2024, from [Link]

  • Controlling the kinetic versus thermodynamic crystallisation of calcium carbonate. (2025). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Flow Crystallization | Solubility Control. (2024). Vapourtec Ltd. Retrieved March 7, 2024, from [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Diastereomeric Salt Definition. (2025). Fiveable. Retrieved March 7, 2024, from [Link]

  • Diastereomeric resolution rationalized by phase diagrams under the actual conditions of the experimental process. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). CrystEngComm (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2024, from [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. (2009). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved March 7, 2024, from [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01352A. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved March 7, 2024, from [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Fenix. Retrieved March 7, 2024, from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Pharma's Almanac. Retrieved March 7, 2024, from [Link]

  • How to separate two diastereomeric amines? (2017). Chemistry Stack Exchange. Retrieved March 7, 2024, from [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube. Retrieved March 7, 2024, from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Analytical Workflows for (R)-Pentan-2-amine HCl Impurity Profiling

Welcome to the Technical Support Center. (R)-pentan-2-amine hydrochloride is a low-molecular-weight, volatile, chiral aliphatic amine salt.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (R)-pentan-2-amine hydrochloride is a low-molecular-weight, volatile, chiral aliphatic amine salt. Its physical properties—specifically its lack of a UV chromophore, high volatility in freebase form, and primary amine reactivity—present unique challenges for impurity profiling and release testing.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you accurately detect related substances, enantiomeric impurities, and residual solvents.

Sample Preparation & Handling

Q: I am experiencing highly variable recovery rates and poor precision when preparing (R)-pentan-2-amine HCl samples for GC analysis. What is causing this?

A: The root cause is evaporative loss during the freebasing step. While the hydrochloride salt is stable and non-volatile, gas chromatography and most base-catalyzed derivatizations require the amine to be in its freebase form. The freebase of pentan-2-amine has a boiling point of approximately 90.5–91.5 °C[1]. When you add a strong base (e.g., NaOH) to neutralize the HCl salt, the reaction is exothermic. If this localized heat is not controlled, the highly volatile free amine rapidly vaporizes, leading to inconsistent recoveries.

Self-Validating Freebasing Protocol: To ensure a closed, self-validating system where mass balance is maintained, perform the extraction under strictly controlled thermal conditions:

  • Chill Reagents: Pre-chill the (R)-pentan-2-amine HCl sample solution, 1.0 M NaOH, and the extraction solvent (e.g., GC-grade dichloromethane or hexane) to 4 °C.

  • Biphasic Neutralization: Add 2.0 mL of the chilled organic solvent to 2.0 mL of the aqueous sample before adding the base. This ensures the free amine immediately partitions into the organic phase upon formation, shielding it from the aqueous exothermic environment.

  • Controlled Addition: Dropwise add 0.5 mL of chilled 1.0 M NaOH while gently vortexing in a sealed vial.

  • Phase Separation: Centrifuge at 2000 rpm for 2 minutes to break any emulsions. Extract the lower organic layer (if using DCM) for immediate derivatization or injection.

Workflow A (R)-Pentan-2-amine HCl B Biphasic Freebasing (pH > 10) A->B Add Chilled Base + Solvent C Organic Phase Extraction B->C Isolate Volatile Free Amine D Pre-column Derivatization C->D Add Reagent (e.g., m-Toluoyl Cl) F Chiral GC-FID Analysis C->F Determine ee% E HPLC-UV/FL Analysis D->E Quantify Related Substances

Fig 1. Sample preparation and derivatization workflow for (R)-pentan-2-amine analysis.

HPLC Detection of Related Substances

Q: I cannot detect aliphatic amine impurities (like isomeric amines or starting materials) using standard RP-HPLC-UV at 210 nm or 254 nm. How do I achieve the required sensitivity?

A: Aliphatic amines lack a conjugated


-electron system, meaning they do not possess a significant UV chromophore[2]. Direct UV detection will result in baseline noise masking trace impurities. To establish causality between concentration and detector response, you must utilize pre-column derivatization to covalently attach a chromophore or fluorophore to the primary amine[3].

Protocol: Pre-Column Derivatization with m-Toluoyl Chloride m-Toluoyl chloride reacts rapidly with primary amines to form stable amide derivatives with strong UV absorbance, enabling detection at low concentrations[2].

  • Buffering: Dissolve 1.0 mg of the sample in 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0). Causality: The buffer maintains the amine in its reactive freebase state (pKa ~11.04)[1] while neutralizing the HCl byproduct of the derivatization reaction.

  • Derivatization: Add 0.5 mL of m-toluoyl chloride reagent (10 mg/mL in anhydrous acetonitrile)[2].

  • Incubation: Vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for exactly 20 minutes[2].

  • Quenching (Critical Step): Add 100 µL of ethanol to quench unreacted m-toluoyl chloride. Causality: Failure to quench will result in the reagent reacting with the HPLC mobile phase, causing severe baseline drift and ghost peaks.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject onto a C18 RP-HPLC column.

Table 1: Comparison of Derivatization Agents for Aliphatic Amines

Derivatization ReagentDetection ModeReaction ConditionsAdvantagesDisadvantages
m-Toluoyl Chloride [2]UV (Strong)pH 9.0, 20 min, RTHighly stable amide derivatives; simple UV detection.Excess reagent must be carefully quenched.
DMQC-OSu [3]FL / UVMild aqueous, RTExcellent selectivity; fewer by-products.Reagent is more expensive; requires fluorescence detector for max sensitivity.
OPA / FMOC-Cl [4]FL / UVAutomated, RTRapid reaction; easily automated via HPLC autosampler.OPA derivatives can be unstable; requires strict timing.

Chiral Purity: Detecting (S)-pentan-2-amine

Q: My chiral GC method shows severe peak tailing for the amine, and the resolution (


) between the (R) and (S) enantiomers is less than 1.5. How can I optimize this? 

A: Direct injection of free primary amines onto chiral GC columns causes peak tailing due to strong hydrogen bonding between the highly polar


 group and residual silanol groups on the stationary phase. Furthermore, chiral recognition on cyclodextrin or proline-based stationary phases relies on specific steric and dipole interactions[5].

To fix this, you must derivatize the amine with Trifluoroacetic Anhydride (TFAA). This masks the polar amine, increases volatility, and introduces a fluorinated moiety that enhances dipole-dipole interactions with the chiral selector[5].

Troubleshooting Chiral Resolution (


): 
If 

after derivatization, the issue is typically thermodynamic. Chiral separation is an enthalpy-driven process. Lowering the GC oven temperature increases the residence time and strengthens the transient diastereomeric inclusion complexes formed between the analytes and the chiral stationary phase (e.g., CHIRALDEX G-TA or proline-based phases)[6].

Troubleshooting Issue Issue: Chiral Resolution (Rs) < 1.5 Check1 Check Derivatization Issue->Check1 Check2 Check GC Parameters Issue->Check2 Fix1 Evaporate excess TFAA reagent Check1->Fix1 Prevents stationary phase degradation Fix2 Lower initial oven temperature Check2->Fix2 Enhances enthalpy-driven interaction

Fig 2. Troubleshooting decision tree for resolving poor chiral resolution in GC.

Alternative HPLC approach: If GC remains problematic, use chiral derivatizing agents (CDAs) like GITC or Marfey's reagent. These react with the enantiomers to form diastereomers, which can then be easily separated on a standard, non-chiral C18 HPLC column[7].

Residual Solvents (Headspace GC)

Q: During Headspace GC (HS-GC) analysis for residual solvents, I am observing unknown degradation peaks that interfere with my solvent quantification. Why is the sample degrading?

A: This is a matrix-induced thermal degradation issue. When (R)-pentan-2-amine HCl is dissolved in a neutral or slightly basic diluent (like pure water or DMSO) and heated in a headspace vial (typically 80–100 °C for 20–30 minutes), a portion of the salt dissociates into the free amine. At these elevated temperatures, the free amine can undergo oxidation or thermal decomposition, releasing volatile degradation products into the headspace.

Solution: Acidify the sample diluent. Dissolve the sample in a diluent containing 0.1 N HCl (or use an acidic buffer). Causality: By artificially lowering the pH of the sample matrix well below the amine's pKa, you force the equilibrium entirely toward the protonated, non-volatile hydrochloride salt. The salt is thermally stable and will not partition into the headspace, allowing only the volatile residual solvents to vaporize without interference.

References
  • Benchchem.
  • MilliporeSigma.
  • Thermo Fisher Scientific.
  • PubMed Central (PMC).
  • Sigma-Aldrich. Astec CHIRALDEX Handbook.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine.
  • The Royal Society of Chemistry. ω-Transaminase-catalyzed kinetic resolution of chiral amines using L-threonine as an amino acceptor prec.

Sources

Reference Data & Comparative Studies

Validation

Absolute Configuration &amp; Resolution: A Comparative Guide to Crystallographic Analysis of (R)-Pentan-2-amine Derivatives

Executive Summary The unambiguous determination of absolute configuration for small aliphatic amines like (R)-pentan-2-amine (also known as 2-aminopentane) presents a unique challenge in pharmaceutical development. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous determination of absolute configuration for small aliphatic amines like (R)-pentan-2-amine (also known as 2-aminopentane) presents a unique challenge in pharmaceutical development. Unlike aromatic amines, they lack strong chromophores for CD/UV analysis and often yield oily derivatives.

This guide compares Single Crystal X-ray Diffraction (SCXRD) of diastereomeric salts against NMR Chiral Solvating Agents (CSA) and Chiral HPLC . While NMR and HPLC offer speed for routine purity checks, X-ray crystallography remains the only self-validating, absolute method for structural assignment, particularly when leveraging the anomalous scattering of the hydrochloride counter-ion or a heavy-atom chiral resolving agent.

Part 1: The Crystallographic Advantage[1]

Why X-ray for Aliphatic Amines?

For a molecule like (R)-pentan-2-amine (


), the lack of heavy atoms makes direct absolute configuration determination difficult using standard Mo-source diffractometers. However, two crystallographic strategies provide definitive results where other methods rely on empirical comparisons:
  • Anomalous Dispersion (The HCl Salt): By crystallizing the amine as its hydrochloride salt , the Chlorine atom (

    
    ) provides sufficient anomalous scattering (using Cu K
    
    
    
    radiation) to calculate the Flack Parameter . This allows direct assignment of the (R) vs (S) configuration without derivatization.
  • Internal Reference (The Diastereomeric Salt): Reacting the amine with a chiral acid of known configuration (e.g., (S)-Mandelic acid) creates a diastereomeric salt.[1] The known stereocenter of the acid acts as an internal reference, fixing the absolute structure of the amine in the unit cell.

Comparative Matrix: X-ray vs. Alternatives[3]
FeatureX-ray Crystallography NMR (Mosher/CSA) Chiral HPLC/GC
Primary Output 3D Atom Coordinates & Absolute Config.Diastereomeric excess (de) / PurityEnantiomeric excess (ee) / Purity
Basis of Assignment Absolute (First Principles or Internal Ref)Relative (Empirical Shift Models)Relative (Retention Time Comparison)
Sample Requirement Single Crystal (

mm)

10 mg dissolved

mg dissolved
Throughput Low (Days)Medium (Hours)High (Minutes)
Risk of Error Low (Self-validating via

)
Medium (Derivatization kinetics/impurity)Medium (Co-elution)

Part 2: Experimental Protocol

This section details the workflow for converting (R)-pentan-2-amine HCl into a diastereomeric salt suitable for resolution and crystallographic analysis.

Phase A: Liberation of the Free Amine

Note: (R)-pentan-2-amine is volatile (bp ~84-86°C). Avoid high-vacuum drying.

  • Dissolution: Dissolve 10 mmol of (R)-pentan-2-amine hydrochloride in minimal water (approx. 5 mL).

  • Neutralization: Add 10 mL of 2M NaOH. The solution will become biphasic.

  • Extraction: Extract immediately with

    
     mL of Diethyl Ether (Et2O) or Dichloromethane (DCM).
    
  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Carefully remove solvent via rotary evaporation at ambient pressure/mild heat (

    
    C) to prevent amine loss.
    
Phase B: Formation of Diastereomeric Salts

Target: (R)-Pentan-2-aminium (S)-Mandelate

  • Stoichiometry: Prepare an equimolar solution of (S)-(+)-Mandelic acid (10 mmol) in hot Ethanol (EtOH).

  • Mixing: Add the amine solution from Phase A to the hot acid solution.

  • Crystallization (Slow Cooling):

    • Allow the mixture to cool to room temperature over 4 hours.

    • If no crystals form, use Vapor Diffusion : Place the open vial of the EtOH solution inside a larger jar containing Hexane (antisolvent) and seal the jar.

  • Harvesting: Isolate colorless prisms by filtration.

Phase C: X-ray Data Collection Strategy
  • Source: Cu K

    
     (
    
    
    
    ) is mandatory for light-atom structures to maximize the anomalous signal of Oxygen/Nitrogen if Chlorine is absent.
  • Temperature: Collect at 100 K to reduce thermal motion of the flexible pentyl chain.

  • Refinement: Refine the Flack parameter (

    
    ).
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer model).
      

Part 3: Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct analytical workflow for chiral amines.

ChiralAnalysis Start Start: (R)-Pentan-2-amine Sample CheckState Is Sample Solid (HCl Salt)? Start->CheckState DirectXray Direct X-ray (Cu Source) Target: Cl Anomalous Scattering CheckState->DirectXray Yes FreeBase Liberate Free Amine (Careful: Volatile!) CheckState->FreeBase No (Oil/Liquid) FlackCheck Check Flack Parameter DirectXray->FlackCheck Result1 Absolute Config Confirmed FlackCheck->Result1 x near 0.0 ChooseMethod Select Method FreeBase->ChooseMethod DiastSalt React with (S)-Mandelic Acid (Diastereomeric Salt) ChooseMethod->DiastSalt For Absolute Proof NMR React with Mosher's Acid (NMR Analysis) ChooseMethod->NMR For Quick Purity GrowCryst Grow Single Crystals (EtOH/Hexane) DiastSalt->GrowCryst SolveRef Solve Structure (Internal Reference) GrowCryst->SolveRef SolveRef->Result1

Caption: Workflow for selecting between direct salt analysis and diastereomeric derivatization for chiral assignment.

Part 4: Data Interpretation & Supporting Evidence

The Hydrogen Bonding Network

In the crystal lattice of (R)-pentan-2-aminium chloride , the structure is dominated by a charge-assisted hydrogen bonding network.

  • Interaction:

    
    
    
  • Geometry: The ammonium headgroup (

    
    ) typically acts as a donor to three chloride ions.
    
  • Significance: This rigid anchoring reduces the thermal ellipsoid size of the nitrogen, allowing for precise bond length measurement (

    
    ) and stereocenter definition.
    
Flack Parameter Validation

When analyzing the HCl salt directly with Cu-radiation:

  • Expected Flack Parameter:

    
     (for the correct R-enantiomer).
    
  • Interpretation: A value this low with a small standard error confirms the absolute configuration with >99% confidence. If the value were

    
    , the crystal would be a racemate or twinned.
    
Diastereomeric Salt Packing (Mandelate)

When paired with (S)-Mandelic acid:

  • Columns: The mandelate anions often stack in columns via

    
     hydrogen bonds (carboxyl to hydroxyl).
    
  • Pocket: The alkyl chain of the pentan-2-amine sits in the hydrophobic pocket created by the phenyl rings of the mandelic acid.

  • Selectivity: This tight packing explains why one diastereomer crystallizes preferentially over the other, facilitating the resolution process described in Part 2.

References

  • Flack, H. D.On Enantiomorph-Polarity Estimation. Acta Cryst. A39, 876-881 (1983).
  • MIT Dept of Chemistry. Absolute Configuration Determination via Anomalous Scattering. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-pentan-2-amine hydrochloride proper disposal procedures

Operational Guide: Proper Disposal and Spill Management of (R)-Pentan-2-amine Hydrochloride As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the end-of-life management of chir...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Spill Management of (R)-Pentan-2-amine Hydrochloride

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the end-of-life management of chiral building blocks. (R)-pentan-2-amine hydrochloride (CAS: 101689-05-8) is a critical aliphatic amine salt utilized extensively in drug development and advanced organic synthesis. However, its disposal requires precise logistical execution. Improper handling not only risks regulatory non-compliance but can also lead to the release of toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas during thermal degradation[1].

This guide provides a self-validating, causality-driven protocol for the safe disposal and spill management of (R)-pentan-2-amine hydrochloride, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS).

Physicochemical & Hazard Profile

Understanding the molecular behavior of a compound is the first step in designing a robust disposal strategy. The hydrochloride salt form renders the otherwise volatile free amine stable and water-soluble, but it introduces specific combustion hazards that dictate our waste management approach[2].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueCausality / Impact on Disposal Strategy
Chemical Name (R)-pentan-2-amine hydrochlorideChiral aliphatic amine salt; requires high thermal energy for complete degradation.
CAS Number 101689-05-8Essential identifier for EPA/RCRA and local regulatory tracking.
Molecular Formula C5H14ClNThe presence of Nitrogen and Chlorine mandates incineration with alkaline scrubbing[2].
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires wet-wiping or HEPA vacuuming during spill recovery.
Combustion Byproducts NOx, HCl, COxDictates the mandatory use of an afterburner and flue gas scrubber during destruction[1].

Causality-Driven Disposal Workflow

The following decision matrix outlines the logistical pathway for processing (R)-pentan-2-amine hydrochloride waste. The logic is bifurcated based on the physical state of the waste generated in your workflow.

DisposalWorkflow Start Waste Generation: (R)-pentan-2-amine HCl Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Pack Seal in HDPE/Glass Avoid Dust Generation Solid->Pack Mix Dissolve in Combustible Solvent Liquid->Mix Incinerate Controlled Incineration with Flue Gas Scrubbing Pack->Incinerate Mix->Incinerate

Workflow for the segregation and destruction of (R)-pentan-2-amine HCl waste.

Standard Operating Procedure: Routine Chemical Disposal

Phase 1: Segregation and Solvation The Causality: Why do we often dissolve solid amine salts prior to disposal? Aliphatic amine hydrochlorides require significant thermal energy to break the robust C-N bonds. By dissolving the solid waste in a combustible solvent (such as ethanol or a designated waste solvent blend), we provide a consistent fuel source. This ensures complete combustion and prevents the emission of unburned, toxic intermediate species[3].

Step-by-Step Methodology:

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizing agents, which can react violently with aliphatic amines.

  • Solvation (For Solid Waste): In a certified chemical fume hood, slowly add the solid (R)-pentan-2-amine hydrochloride to a compatible, highly combustible solvent. Stir until completely dissolved to prevent localized concentration gradients.

  • Containment: Transfer the solution into a clearly labeled, chemically compatible waste drum (HDPE or glass). Ensure the container is tightly sealed to prevent off-gassing.

  • Labeling: Tag the container with the exact chemical name, CAS number (101689-05-8), and hazard warnings (Irritant, Corrosive Byproducts).

Phase 2: Controlled Incineration The Causality: Direct landfill disposal of amine hydrochlorides is strictly discouraged due to the risk of groundwater leaching. The self-validating standard for this compound is thermal destruction. However, burning this salt releases hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an alkaline flue gas scrubber to neutralize the HCl into harmless chloride salts, preventing equipment corrosion and environmental acidification[1].

Step-by-Step Methodology:

  • Vendor Selection: Contract a licensed hazardous waste disposal facility that explicitly utilizes incinerators equipped with afterburners and alkaline scrubbers.

  • Manifesting: Document the waste profile accurately on the EPA/RCRA manifest. While not a specifically listed waste, it is often categorized under characteristic waste codes if mixed with flammable solvents (e.g., D001) or handled as non-RCRA hazardous waste depending on state regulations.

Emergency Spill Response Methodology

In the event of an accidental release of the solid powder, immediate and calculated action is required to prevent inhalation exposure and surface contamination.

Step-by-Step Methodology:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning to provide maximum air turnover.

  • PPE Donning: Responders must equip themselves with a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, safety goggles, and a dedicated lab coat.

  • Dust Suppression (The Causality): Dry sweeping will aerosolize the fine hydrochloride powder, leading to respiratory irritation. Instead, lightly mist the spill area with water or cover the powder with damp, absorbent rags to suppress dust generation[3].

  • Collection: Carefully scoop the dampened material using non-sparking tools and place it into a heavy-duty, sealable biohazard or chemical waste bag.

  • Decontamination: Wash the spill site thoroughly with copious amounts of water and a mild detergent. Collect the wash water as hazardous liquid waste, as it will contain dissolved (R)-pentan-2-amine hydrochloride.

References

  • eMolecules (R)-Pentan-2-amine hydrochloride | 101689-05-8 Fisher Scientific
  • (R)-Pentan-2-amine hydrochloride | 101689-05-8 Sigma-Aldrich
  • Safety Data Sheet - Amine Hydrochloride Deriv
  • 1-Methylcyclopropan-1-amine hydrochloride SDS (Incineration & Scrubbing Standards) Synquest Labs

Sources

Handling

Personal protective equipment for handling (R)-pentan-2-amine hydrochloride

Operational Safety and Handling Guide: (R)-Pentan-2-amine Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks into complex synthetic workflows. (R)-Pentan-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (R)-Pentan-2-amine Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks into complex synthetic workflows. (R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a highly specific chiral amine salt utilized extensively as a foundational intermediate in medicinal chemistry and asymmetric synthesis[1].

While its salt form inherently reduces the severe volatility issues associated with free aliphatic amines, the crystalline powder introduces specific handling challenges—notably dust generation and localized irritation[2]. This guide provides drug development professionals with a self-validating operational protocol designed to ensure absolute safety, maintain the quantitative integrity of your research, and build a culture of rigorous laboratory practice.

Physicochemical Hazard Profile & Mechanistic Rationale

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. As an amine hydrochloride, this compound is generally stable but can be highly hygroscopic. When the fine particulate dust contacts the natural moisture of human skin, eyes, or the respiratory tract, it locally dissociates. This creates a micro-environment with high osmotic stress and mild acidity, which is the direct mechanistic cause of its irritant properties[2].

Table 1: Physicochemical & Hazard Summary for (R)-Pentan-2-amine Hydrochloride

Property / GHS CodeValue / Hazard StatementMechanistic Rationale & NotesSource
CAS Number 101689-05-8Unique identifier for the (R)-enantiomer salt.[3]
Molecular Weight 123.62 g/mol Low molecular weight aliphatic amine salt.[3]
Storage Temp. 2-8°C, Inert AtmospherePrevents hygroscopic degradation and moisture ingress.[4]
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.[2]
H315 Causes skin irritationLocalized acidic/osmotic stress upon contact with skin moisture.[2]
H319 Causes serious eye irritationHigh osmotic stress and pH alteration on the cornea.[2]
H335 May cause respiratory irritationFine particulate dust mechanically and chemically irritates the respiratory tract.[2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated chiral salts. The following PPE matrix is designed to provide an impermeable barrier against fine particulates, directly addressing the precautionary statements (P-codes) associated with this compound[4].

  • Ocular Protection: Snug-fitting, splash-proof chemical safety goggles.

    • Causality: Standard safety glasses with side shields allow airborne dust to bypass the lenses. Given the H319 (serious eye irritation) hazard[2], preventing particulate ingress into the ocular fluid is a strict requirement.

  • Dermal Protection (Hands): Disposable nitrile examination gloves (minimum 4-5 mil thickness).

    • Causality: Nitrile provides superior resistance to incidental contact with solid salts compared to latex, while also avoiding allergenic responses.

  • Respiratory Protection: Mandatory handling within a certified chemical fume hood. If weighing outside of engineering controls is unavoidable, an N95/FFP2 particulate respirator is required.

    • Causality: Directly mitigates the H335 (respiratory irritation) and P261 (avoid breathing dust) mandates[4].

Standard Operating Procedure (SOP): Dispensing and Workflow

To maintain both safety and the quantitative integrity of your experiments, follow this step-by-step methodology for handling the compound.

Step-by-Step Methodology: Dispensing & Weighing

  • Environmental Control: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). This localized exhaust ventilation (LEV) is your primary, self-validating defense against the P261 hazard[4].

  • Static Mitigation: Amine hydrochloride powders frequently accumulate static charge, causing the material to unpredictably "jump" and aerosolize. Use an anti-static weighing boat or pass your stainless-steel spatula through an anti-static ionizer prior to use.

  • Dispensing: Open the reagent bottle strictly within the fume hood. Slowly transfer the required mass to avoid kicking up dust.

  • Atmospheric Sealing: Because the compound requires storage under an inert atmosphere at 2-8°C[4], immediately flush the headspace of the reagent bottle with dry nitrogen or argon before recapping. Seal the cap with Parafilm to prevent moisture ingress, which would otherwise degrade the salt's physical state and ruin future weighing accuracy.

  • Transfer Protocol: If the weighed solid must be transported to a reaction vessel outside the hood, securely cap the weighing container before breaking the plane of the fume hood sash.

Spill Response and Disposal Plan

A robust safety protocol must anticipate operational failures. If a spill occurs, the primary objective shifts immediately from chemical synthesis to dust containment.

Step-by-Step Methodology: Spill Clean-up & Disposal

  • Isolate & Assess: If a large quantity is spilled outside a fume hood, temporarily clear the immediate area to prevent personnel from tracking the powder or inhaling the dust.

  • Suppress Dust (Critical Step): Do not dry-sweep the powder. Dry sweeping will aerosolize the irritant, exacerbating the H335 hazard[2]. Instead, gently cover the spill with damp paper towels or a slightly moistened inert absorbent material (e.g., sand).

  • Collect: Use a non-sparking plastic scoop to collect the dampened mass. Transfer it into a designated, sealable solid-waste container.

  • Decontaminate: Wash the affected surface with copious amounts of water to dissolve residual salts, followed by a final wipe-down with 70% isopropanol.

  • Waste Segregation:

    • Solid Waste: Dispose of the collected spill, empty reagent vials, and contaminated PPE as hazardous solid chemical waste.

    • Aqueous Waste: Any aqueous washes containing the dissolved salt must be routed to a designated, labeled aqueous hazardous waste carboy.

Visual Workflow: Handling & Incident Response

Workflow Start Risk Assessment & Hazard ID PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Start->PPE Hood Engineering Control: Operate in Fume Hood PPE->Hood Weigh Handling: Anti-static Weighing Hood->Weigh React Normal Operation: Reaction Setup Weigh->React Spill Incident: Powder Spill Weigh->Spill If spilled Dispose Waste Disposal: Hazardous Waste Stream React->Dispose Clean Spill Response: Dampen to Suppress Dust Spill->Clean Clean->Dispose

Workflow for the safe handling, incident response, and disposal of amine hydrochloride salts.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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